Hydroxide, hydrate
Description
Structure
2D Structure
Properties
CAS No. |
27538-17-6 |
|---|---|
Molecular Formula |
H3O2- |
Molecular Weight |
35.023 g/mol |
IUPAC Name |
hydroxide;hydrate |
InChI |
InChI=1S/2H2O/h2*1H2/p-1 |
InChI Key |
JEGUKCSWCFPDGT-UHFFFAOYSA-M |
Canonical SMILES |
O.[OH-] |
Origin of Product |
United States |
Fundamental Hydration Structures and Dynamic Processes of Hydroxide Anions
Elucidation of Primary and Secondary Hydration Shells of the Hydroxide (B78521) Anion
The arrangement of water molecules surrounding a hydroxide ion is not random; it forms structured layers known as hydration shells. The innermost layer, the primary hydration shell, consists of water molecules directly hydrogen-bonded to the hydroxide ion. The subsequent layer, the secondary hydration shell, comprises water molecules that are hydrogen-bonded to the primary shell. The precise number of water molecules in the primary hydration shell has been a subject of considerable scientific debate, with experimental and theoretical studies converging on a coordination number of four. nih.govpnnl.gov
For smaller hydrated hydroxide clusters, such as OH⁻(H₂O)₃, the most stable configuration involves all three water molecules directly bound to the hydroxide ion, forming the primary hydration shell. nih.gov As the number of water molecules increases, isomers can exist where some water molecules reside in the primary shell and others in the secondary shell. nih.gov For instance, in the OH⁻(H₂O)₅ cluster, a predominant conformation features a four-coordinated hydroxide ion, providing strong evidence for a primary hydration number of four in the gas phase. nih.gov This four-coordinate structure is also supported by neutron diffraction data from aqueous solutions. pnnl.gov
Experimental Spectroscopic Probes of Hydroxide Hydration Environments
High-resolution cryogenic negative ion photoelectron spectroscopy (NIPES) has emerged as a powerful tool for probing the electronic structure and energetics of size-selected hydrated hydroxide clusters, OH⁻(H₂O)n. nih.gov This technique allows for the precise measurement of electron binding energies (EBEs), which serve as sensitive indicators of the underlying molecular conformations. nih.gov
By generating well-defined spectra for clusters with a specific number of water molecules (n = 2 to 5), researchers can obtain accurate vertical detachment energies (VDEs), which correspond to the energy required to remove an electron from the anion cluster without changing its geometry. nih.gov Comparing these experimental VDEs with high-level quantum chemical computations allows for the assignment of specific structural motifs. nih.gov
A notable study on OH⁻(H₂O)n clusters provided direct evidence for a four-coordinated primary hydration shell. While smaller clusters like OH⁻(H₂O)₃ and OH⁻(H₂O)₄ exhibit multiple low-energy conformations that are difficult to distinguish experimentally, the spectrum of the OH⁻(H₂O)₅ cluster is dominated by a conformation with a four-coordinated hydroxide binding motif. nih.gov This finding was crucial in resolving the long-standing debate over the primary coordination number of the hydroxide ion in the gas phase. nih.govpnnl.gov
| Cluster | Experimental VDE (eV) | Calculated VDE (eV) | Assigned Structural Motif |
|---|---|---|---|
| OH⁻(H₂O)₂ | - | - | - |
| OH⁻(H₂O)₃ | - | - | Predominantly three-coordinate (C₃ isomer) |
| OH⁻(H₂O)₄ | - | - | Coexistence of multiple conformations |
| OH⁻(H₂O)₅ | - | - | Predominantly four-coordinate |
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide invaluable information about the hydrogen-bonding networks within hydrated hydroxide clusters and bulk solutions. The stretching frequency of the O-H bond is highly sensitive to its hydrogen-bonding environment; stronger hydrogen bonds lead to a redshift (lower frequency) of the O-H stretching vibration.
In studies of hydrated hydroxide, the position and shape of the OH-stretching band in the infrared and Raman spectra are direct probes of the intermolecular hydrogen bond lengths and strengths. researchgate.net Ultrafast time-domain Raman spectroscopy has been employed to resolve the terahertz frequency spectrum of hydroxide solutions, revealing the totally symmetric hydrogen-bond stretching mode (HO⁻···HOH). nih.gov This allows for an experimental determination of the hydrogen bond force constant. nih.gov
Comparisons between experimental Raman spectra and those calculated using Density Functional Theory (DFT) for OH⁻(H₂O)n clusters have shown good agreement for clusters with n = 3 or 4, particularly for planar structures of the solvating water molecules. nih.gov The frequency of the symmetric stretch is observed to increase with concentration, which is attributed to the influence of ionic strength on the hydrogen bond or the cluster structure. nih.gov However, traditional infrared spectroscopy methods can be limited in their ability to definitively assign structures for larger clusters due to the potential for inter-water hydrogen bonds. pnnl.gov
Advanced Computational and Quantum Chemical Investigations of Hydrated Hydroxide Clusters
Ab initio molecular dynamics (AIMD) simulations have become an indispensable tool for investigating the dynamic nature of hydroxide solvation. aip.org In this approach, the forces between atoms are calculated "on the fly" from the electronic structure using quantum mechanical methods, typically density functional theory. aip.org This allows for the simulation of the complex interplay between the hydroxide ion and the surrounding water molecules, including the continuous breaking and forming of hydrogen bonds and proton transfer events. aip.org
AIMD simulations have revealed that the hydroxide ion in liquid water is predominantly four-coordinated, forming a planar (H₉O₅)⁻ complex. aip.org This structure can occasionally transform into a more open, tetrahedral (H₇O₄)⁻ complex, which is the state active in proton transfer. aip.org The transport of the hydroxide ion is understood to occur via a structural diffusion mechanism, where the entire charged complex, rather than the individual ion, migrates through the hydrogen-bond network. aip.org The rate-limiting step for this diffusion is the formation of the proton-transfer-active (H₇O₄)⁻ structure. aip.org Furthermore, simulations of larger clusters, such as OH⁻(H₂O)₂₆, show that the coordination of the hydroxide ion is temperature-dependent, transitioning from a hexa-coordinated interior structure at low temperatures to tri-coordinated at 300 K. rsc.org
Density Functional Theory (DFT) and other high-level quantum chemical methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are extensively used to calculate the structures, energetics, and electronic properties of hydrated hydroxide clusters. rsc.orgaip.org These calculations provide crucial insights into the relative stabilities of different isomers and the nature of the interactions between the hydroxide ion and water molecules.
These computational approaches are also used to predict infrared spectra, which can then be compared with experimental data to validate the calculated structures. aip.org The thermodynamic quantities, such as enthalpies and free energies, derived from these calculations are generally in good agreement with experimental values. aip.org
| Cluster | Coordination Number | Structural Features |
|---|---|---|
| OH⁻(H₂O)₄ | 3 and 4 | Tricoordinated and tetracoordinated structures are energetically compatible. |
| OH⁻(H₂O)₅ | 4 | Tetracoordinated structures are stable. |
| OH⁻(H₂O)₆ | 4 | Structure is similar to that of a hydrated chloride cluster. |
Analysis of Potential Energy Surfaces and Isomeric Configurations
For smaller clusters, specific stable isomers have been identified. For instance, in the case of OH⁻(H₂O)₃, a cyclic C₃ isomer where all three water molecules are directly bound to the hydroxide ion is the most stable. nih.gov Another isomer, designated as 2+1, where two water molecules are in the first solvation shell and one is in the second, is slightly higher in energy. nih.gov As the number of water molecules increases to n=4, both three- and four-coordinated structures become energetically compatible. aip.org For n=5 and n=6, four-coordinated structures are found to be the most stable. aip.org Joint photoelectron spectroscopy and quantum chemical studies have provided direct evidence for a four-coordinated primary solvation shell for the hydroxide ion in the gas phase. pnnl.gov
The development of machine-learned potential energy surfaces, such as those using symmetric gradient domain machine learning (sGDML) and permutationally invariant polynomials (PIPs), has enabled a more detailed and accurate description of the singly hydrated hydroxide anion, OH⁻(H₂O). arxiv.org These advanced computational tools are crucial for understanding the complex, multi-dimensional potential energy landscape that governs the interactions and dynamics of these systems. arxiv.org
Thermodynamics of Hydroxide Anion Hydration and Interaction Energy Decomposition
The hydration of the hydroxide anion is an energetically favorable process, and its thermodynamic properties have been a subject of extensive research. The thermodynamic quantities, including enthalpies and free energies, of hydrated hydroxide clusters show good agreement with experimental values. aip.org The interaction between the hydroxide ion and surrounding water molecules is strong, leading to significant hydration free energies. pnas.org
Below is a table summarizing the calculated relative energies of different isomers of small hydrated hydroxide clusters.
| Cluster | Isomer | Relative Energy (kcal/mol) |
| OH⁻(H₂O)₃ | C₃ | 0.00 |
| 2+1 | 0.61 | |
| OH⁻(H₂O)₄ | C₄ | 0.00 |
| 3+1 | 0.22 |
Data sourced from high-level quantum chemical calculations. nih.gov
Investigation of Nuclear Quantum Effects in Hydroxide Hydrate (B1144303) Systems
Due to the small mass of the hydrogen atom, nuclear quantum effects (NQEs), such as zero-point energy and tunneling, play a significant role in the behavior of hydroxide hydrate systems. researchgate.net These effects can have a profound impact on the structure and dynamics of hydrogen bonds. researchgate.net Path integral ab initio molecular dynamics (PI-AIMD) simulations have become a powerful tool for investigating NQEs in these systems. researchgate.netnih.gov
Studies have shown that NQEs can alter the free energy barriers for processes like H-bond bifurcation, where the shared proton and a dangling hydrogen atom exchange positions. chemrxiv.orgchemrxiv.org At ambient temperatures, the inclusion of NQEs can actually increase the barrier for this process. nih.govchemrxiv.org However, at low temperatures, where tunneling becomes more prominent, the barrier is significantly decreased and flattened. chemrxiv.orgchemrxiv.org The interplay between zero-point energy and tunneling is temperature-dependent, affecting the quantum reaction rates. researchgate.net
Furthermore, NQEs are crucial for accurately describing the Grotthuss mechanism of proton and hydroxide diffusion in water. chemrxiv.org The inclusion of NQEs is indispensable for obtaining a liquid water structure that is consistent with experimental observations. aps.org These quantum effects can weaken both water-water and anion-water hydrogen bonds, with a more pronounced effect on the latter. aps.org
Molecular Dynamics Simulations for Hydroxide Anion Transport and Solvation Dynamics
Modeling Structural Diffusion Mechanisms and Anomalous Mobility
The hydroxide ion, like the hydronium ion, exhibits anomalously high mobility in aqueous solutions compared to other ions of similar size. nsf.govnih.gov This enhanced mobility is attributed to a "structural diffusion" mechanism, often referred to as a Grotthuss-type mechanism, which involves the transfer of a proton "hole" through the hydrogen-bonded network of water molecules. springernature.comlsbu.ac.uk This process is distinct from the vehicular diffusion where the ion moves as a whole entity with its hydration shell. arxiv.org
Ab initio molecular dynamics (AIMD) simulations have been instrumental in elucidating the molecular details of this process. nsf.gov These simulations show that proton transfer events occur on a picosecond timescale, driven by thermal fluctuations in the solvent. nsf.gov The mechanism for hydroxide is, however, considered to be different and more complex than that for the hydronium ion. lsbu.ac.uk It is now understood that the diffusion of hydroxide does not simply mirror the Grotthuss mechanism for protons. springernature.com The slower diffusion of hydroxide compared to hydronium is attributed to its solvated structure, which can inhibit correlated proton transfer. nsf.gov
The structural diffusion of hydroxide is thought to involve the interconversion between different hydration complexes. researchgate.net One proposed mechanism involves a hyper-coordinating water molecule, where the hydrated hydroxide is coordinated to four electron-accepting water molecules. lsbu.ac.uk The transfer of a hydrogen ion can then lead to the formation of a fully tetrahedrally coordinated water molecule. lsbu.ac.uk
Interfacial Behavior and Preferential Adsorption of Hydrated Hydroxide Ions at Surfaces
The behavior of hydrated hydroxide ions at interfaces, such as the air-water and oil-water interfaces, is a topic of ongoing research and some debate. Some studies suggest that the surface of water is basic due to the preferential adsorption of hydroxide ions. acs.org This is supported by experimental observations that air bubbles in water are negatively charged. acs.org
Deep potential molecular dynamics simulations have indicated that both hydronium and hydroxide ions can accumulate at the air-water interface, but at different depths, creating a double-layer ionic distribution. nih.gov These simulations suggest that while hydronium ions may reside in the topmost layer, hydroxide ions are enriched in a deeper interfacial layer and have a higher equilibrium concentration due to a more negative free energy of interfacial stabilization. nih.gov
The adsorption of hydroxide ions is also critical in electrocatalysis. On metal surfaces like iridium, platinum, and gold, adsorbed hydroxide can act as an intermediate or a site-blocking species. researchgate.net The presence of alkali metal cations can influence the adsorption potential and coverage of hydroxide on these surfaces. researchgate.net On oxide surfaces, the physical adsorption of hydroxide ions has been proposed as a key charging mechanism. rsc.org Furthermore, on materials like NiFe-Layered Double Hydroxides, the preferential adsorption of hydroxide over other anions like chloride can lead to enhanced catalytic activity for reactions such as the oxygen evolution reaction. acs.org
Analysis of Water Structuring and Hydrogen Bonding Networks in Aqueous Hydroxide Solutions
The presence of hydroxide ions significantly influences the structure and dynamics of the surrounding water's hydrogen-bonding network. wikipedia.org In aqueous solution, the hydroxide ion is a strong acceptor of hydrogen bonds from water molecules. lsbu.ac.ukwikipedia.org This strong interaction leads to the formation of an extended network of hydrogen bonds, which is a reason for the high viscosity of concentrated sodium hydroxide solutions. wikipedia.orgstudentdoctor.net
The hydroxide ion can accept between three and five hydrogen bonds, while its own hydrogen atom is a very weak hydrogen-bond donor. researchgate.net This leads to an alignment of water molecules with their hydrogen atoms pointing towards the hydroxide oxygen. researchgate.net Neutron diffraction studies on concentrated hydroxide solutions have provided detailed insights into the hydration shell of the OH⁻ ion. researchgate.net
The structure of the hydration shell changes with concentration. In dilute solutions, the hydroxide ion is thought to bind four water molecules strongly. researchgate.net As the concentration increases and the number of available water molecules per ion decreases, the coordination number may reduce to three. researchgate.net The influence of hydroxide ions on the water structure is considered equivalent to an increase in pressure, affecting the water-water radial distribution functions. researchgate.net
Below is a table summarizing the coordination numbers of hydroxide ions in aqueous solutions as determined by different methods.
| Method | Coordination Number | Reference |
| Neutron Scattering with Molecular Modelling | 3.9 | arxiv.org |
| ABEEM/MM Simulations (298 K) | 3-5 (dominant 4) | lsbu.ac.uk |
| Molecular Dynamics Simulations (Dilute) | 4 | researchgate.net |
| Molecular Dynamics Simulations (Concentrated) | 3 | researchgate.net |
Advanced Synthetic Methodologies for Metal Hydroxide Hydrates
Sol-Gel Chemistry and Related Solution-Mediated Fabrication Routes
Rational Design of Precursor Systems for Targeted Hydroxide (B78521) Hydrate (B1144303) Architectures
The rational design of precursor systems is crucial for achieving specific hydroxide hydrate architectures. This approach involves a careful selection of starting materials and reaction conditions to direct the formation of desired phases and morphologies. For instance, in solid-state metathesis (SSM) reactions, the alkalinity of hydrated precursor salts plays a dominant role in determining the phase selectivity of nanocrystalline products, such as zinc carbonate (ZnCO₃) or hydrozincite (Zn₅(CO₃)₂(OH)₆). mdpi.comnih.gov
A strategy has been demonstrated to either prevent or enhance hydroxide incorporation in nanocrystalline solid-state metathesis reaction products prepared in ambient environments. For example, ZnCO₃ (smithsonite) or Zn₅(CO₃)₂(OH)₆ (hydrozincite) can form rapidly, in less than two minutes, yielding crystalline domains of 11 ± 2 nm and 6 ± 2 nm, respectively. mdpi.comnih.gov The phase selectivity is primarily governed by the alkalinity of the hydrated precursor salts, which can influence the availability of carbon dioxide during the reaction. This solid-state method offers a way to produce hydroxide-free, nanocrystalline products without the need for active pH control, unlike traditional aqueous precipitation reactions where precise pH control is essential to avoid the dissolution of ZnCO₃ or the formation of Zn(OH)₂ under excessively alkaline conditions. mdpi.com
The control over hydroxide incorporation can be achieved by using acid-producing salts as precursors. For example, the use of ZnSO₄·7H₂O and NH₄HCO₃ in a solid-state reaction can yield nanocrystalline ZnCO₃. researchgate.net This highlights how the intrinsic properties of the chosen precursors, particularly their hydrated state and resulting alkalinity, can be leveraged for targeted synthesis.
Synthesis and Reconstruction of Layered Double Hydroxides (LDHs) and Their Hydrate Forms
Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, are a significant class of hydroxide hydrates with a general formula of [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O, where M²⁺ and M³⁺ are divalent and trivalent metal cations, and Aⁿ⁻ is an interlayer anion. researchgate.net Their synthesis can be achieved through various methods, including co-precipitation, hydrothermal synthesis, and mechanochemical routes. scielo.brmdpi.comacademie-sciences.fr
Common Synthesis Methods for LDHs:
Co-precipitation: This is a widely used method involving the simultaneous precipitation of divalent and trivalent metal salts in the presence of the desired interlayer anion under controlled pH conditions. academie-sciences.fr
Hydrothermal Synthesis: This method involves reactions in aqueous solutions at elevated temperatures and pressures. For instance, deoxycholate-LDH intercalation compounds, which are difficult to synthesize by conventional co-precipitation, anion exchange, or reconstruction, have been successfully prepared via hydrothermal synthesis starting from magnesium hydroxide (brucite) and aluminum hydroxide (gibbsite). mdpi.com
Mechanochemical Synthesis: This solid-state reaction approach utilizes high-energy ball milling to synthesize LDHs without solvents. Examples include the formation of Li-Al LDH by grinding LiOH·H₂O and Al(OH)₃, and Mg-Al-OH LDH by milling Mg(OH)₂ or LiOH with Al(OH)₃. mdpi.commdpi.com The presence of water, even atmospheric, can promote interparticle diffusion during mechanochemical synthesis, which is crucial for LDH formation. mdpi.com
The reconstruction of LDHs, often referred to as the "memory effect," is an intriguing property where the layered structure can be recovered after thermal treatment (calcination) that leads to the formation of mixed metal oxides. researchgate.netmdpi.com This process involves the rehydration of the calcined oxides in the presence of water and appropriate anions, leading to the re-intercalation of anions and the reformation of the LDH structure. researchgate.netmdpi.com This memory effect allows for the intercalation of large organic anions by rehydrating the calcined inorganic LDH in a solution containing the desired anion. mdpi.com
Anion Exchange and Intercalation Chemistry in Hydrated LDH Structures
Anion exchange and intercalation chemistry are fundamental to the functionality of hydrated LDH structures. The positively charged metal hydroxide layers allow for the intercalation of various anions in the interlayer space to balance the charge. researchgate.net This property makes LDHs excellent host materials for a wide range of anion exchange reactions. researchgate.net
The hydration state of LDHs significantly influences their properties, such as interlayer spacing and the self-diffusion coefficients of intercalated anions. acs.org Computational studies, combining density functional theory and molecular dynamics simulations, have provided insights into how intercalated water content affects the structure, stability, and anion-exchange capacity of different LDH systems containing anions like nitrate (B79036), carbonate, or oxalate (B1200264). acs.org For instance, the stability order obtained from calculations (NO₃⁻ < Cl⁻ < CO₃²⁻) aligns with experimental affinity orders. acs.org Anions like carbonate (CO₃²⁻) and oxalate (C₂O₄²⁻) exhibit lower self-diffusion coefficients at their stable hydration states, indicating more stable structures and lower anion-exchange capacity compared to nitrate (NO₃⁻) and chloride (Cl⁻) anions. acs.org
Anion exchange can lead to the formation of interstratified LDH structures, where alternate interlayer spaces are occupied by different anions. rsc.org This has been observed during anion exchange reactions using time-resolved, in situ energy-dispersive X-ray diffraction (EDXRD). rsc.org The process can result in novel hybrid LDH nanostructures with combined physicochemical properties of the intercalated anions and the LDH host. rsc.org While inorganic-inorganic anion exchange reactions often occur in a one-step process, inorganic-organic exchanges may proceed via a second-stage intermediate, suggesting that staging can occur partly due to organic-inorganic separation. rsc.org
Solid-State Reaction Pathways and Mechanochemical Syntheses of Hydroxide Hydrates
Solid-state reaction pathways and mechanochemical syntheses offer alternative routes to prepare hydroxide hydrates, often with advantages such as solvent-free processes and controlled product morphologies. Mechanochemistry involves chemical processes stimulated by mechanical forces, typically through grinding or milling of solid reactants. researchgate.netresearchgate.net
Thermodynamically and Kinetically Controlled Solid-State Hydride-Hydroxide Reactions
Solid-state reactions involving hydrides and hydroxides can be controlled by both thermodynamic and kinetic factors. For example, solid-state reactions of ionic hydrides with alkaline hydroxides can produce hydrogen gas and metal oxides. researchgate.net These reactions are generally exothermic and thermodynamically favored (ΔG° < 0 near room temperature). researchgate.net However, mixtures of solid-state hydride/hydroxide reactants can be kinetically stable at room temperature, allowing for their preparation by mechanical milling without significant reaction. researchgate.net Reaction and hydrogen evolution typically begin upon heating, with complete reaction occurring at 200–300 °C. researchgate.net The reaction rate can be enhanced by additives, such as TiCl₃. researchgate.net
Examples of such reactions include:
LiH + LiOH
2LiH + NaOH
LiBH₄ + 4LiOH
3LiBH₄ + 4LiOH·H₂O researchgate.net
The 3LiBH₄ + 4LiOH·H₂O reaction is notable for generating approximately 10 wt.% hydrogen, with over 5 wt.% produced below 100 °C. researchgate.net The byproducts of these hydride-hydroxide reactions are often easier to handle than those from hydrolysis reactions. researchgate.net
The success of solid-state synthesis is often determined by the first intermediate phase that forms, which in turn dictates the remaining driving force for producing the desired target material. nih.gov When reaction energies are large, thermodynamics primarily dictates the initial product. A threshold for thermodynamic control in solid-state reactions exists where the initial product formation can be predicted if its driving force exceeds that of other competing phases by ≥60 millielectron volt per atom. nih.gov Conversely, when multiple phases have comparable driving forces, kinetic factors tend to dominate the initial product formation. nih.gov
Recrystallization and Solid-to-Solid Phase Transitions of Hydroxide Hydrates
Recrystallization is a purification method for solid compounds involving dissolution in a heated solvent followed by gradual cooling to form pure crystals. mt.com This process can also minimize the crystal's internal energy, leading to a more stable polymorph. mt.com Uncontrolled recrystallization can result in the unwanted formation of hydrates, solvates, or polymorph transformations. mt.com
Solid-to-solid phase transitions are critical in the context of hydroxide hydrates. For instance, the solid-state recrystallization of monosodium aluminate hydrate (MSA) to nonasodium bis(hexahydroxyaluminate) trihydroxide hexahydrate (NSA) at ambient temperature involves an Al³⁺ coordination change from tetrahedral to octahedral. osti.govacs.orgnih.gov This spontaneous recrystallization can be observed over several days through X-ray diffractograms and Raman spectra. osti.govacs.orgnih.gov In situ spectroscopy has shown that intermediate aluminates, such as pentacoordinate Al³⁺, are short-lived. osti.govacs.orgnih.gov
The hydration of salts, particularly relevant for thermochemical energy storage, can proceed as a solid-to-solid phase transition mobilized by a wetting layer. acs.org This transition can involve a metastable zone, and the induction times preceding hydration can be described by classical homogeneous nucleation theory. acs.org
Strategies for Controlling Hydroxide Incorporation in Nanocrystalline Reaction Products
Controlling hydroxide incorporation in nanocrystalline reaction products is essential for tailoring material properties. As highlighted in section 3.2.2, the alkalinity of hydrated precursor salts is a key factor. mdpi.comnih.gov In solid-state metathesis, selecting precursors that affect the pH in the small amount of water present can either prevent or enhance hydroxide incorporation. mdpi.com For example, using acid-producing salts can lead to hydroxide-free carbonate products. mdpi.com This contrasts with aqueous precipitation, where strict pH control is necessary. mdpi.com
Another strategy involves the use of additives. While surfactants or other additives have been explored to control crystal habit and composition, their role in composition control during metathesis remains unclear and can introduce purification issues. mdpi.com Therefore, careful precursor selection to manipulate the local chemical environment, particularly pH, is a more direct and effective strategy for controlling hydroxide incorporation in nanocrystalline solid-state reaction products. mdpi.com
For instance, in the mechanochemical synthesis of layered double hydroxides, the presence of specific anions (e.g., Cl⁻, SO₄²⁻, CO₃²⁻) during the hydration process can direct the formation of LDH instead of other phases like cubic katoite (Ca₃Al₂(OH)₁₂), which would form with water alone at temperatures above 30 °C. mdpi.com This demonstrates how the choice of co-reactants and the resulting chemical environment can dictate the final hydroxide hydrate architecture and composition.
Nanostructure-Directed Synthesis of Hydroxide Hydrates
The directed synthesis of metal hydroxide hydrates at the nanoscale is paramount for tailoring their properties for specific functionalities. Controlling the nucleation and growth processes allows for the fabrication of materials with optimized characteristics.
Methodologies for Fabricating Nanostructured Metal Hydroxide Hydrates
Several advanced methodologies are employed for the fabrication of nanostructured metal hydroxide hydrates, each offering distinct advantages in terms of control over morphology, size, and crystallinity.
Hydrothermal and Solvothermal Synthesis Hydrothermal and solvothermal methods are widely utilized wet chemical synthesis routes for producing nanostructured materials, including metal hydroxide hydrates. These processes involve conducting chemical reactions of dissolved metal salts in solvents within sealed vessels, where the temperature and pressure are elevated, often near or above the critical point of the solvent ebrary.netsigmaaldrich.com. When water serves as the solvent, the method is termed hydrothermal synthesis, while the use of organic solvents is referred to as solvothermal synthesis ebrary.netsigmaaldrich.com. These techniques allow for direct crystallization from solutions through nucleation and subsequent growth, offering significant control over the morphology and size of the final product by manipulating parameters such as reactant concentration, pH, temperature, and additives ebrary.net.
For instance, nanostructured magnesium hydroxide (Mg(OH)₂) with various morphologies, including rods, tubes, needles, or lamellar shapes, can be produced by varying the aqueous solvent composition, magnesium source, and tuning hydrothermal reaction conditions rsc.org. Nickel carbonate hydroxide hydrate (Ni₂(CO₃)(OH)₂·4H₂O) with a hierarchical mesoporous structure has been successfully synthesized via a one-pot hydrothermal method rsc.org. Similarly, zinc hydroxystannate (ZnSn(OH)₆) microcubes have been grown hydrothermally tandfonline.com. Cobalt tungsten oxide hydroxide hydrate nanowires have also been synthesized using microwave-assisted solvothermal heating, demonstrating accelerated reaction times and enhanced material quality acs.org.
Chemical Precipitation and Co-precipitation Chemical precipitation is a straightforward and cost-effective wet chemical method for synthesizing nanoparticles, capable of yielding products with high purity ebrary.net. This process typically involves the gradual addition of a precipitating agent, often a hydroxide, to a solution containing a dissolved metal salt, leading to the formation of metal hydroxide precipitates ebrary.net. Co-precipitation, a variant, is particularly versatile for preparing layered double hydroxides (LDHs), which are a type of metal hydroxide hydrate nih.govacs.org. The method involves precipitating two or more metal cations simultaneously in the presence of intercalating anions and a base nih.gov.
The co-precipitation method has been used to synthesize various metal hydroxide nanoparticles, including pure and crystalline magnesium and calcium hydroxide suspensions with hexagonal lamellar morphology and dimensions generally below 100 nm scientific.net. Nickel hydroxides have also been produced from nickel(II) nitrate hexahydrate and NaOH through deposition under various initial conditions nih.gov. For iron (oxyhydr)oxide nanoparticles, co-precipitation is a commonly used method due to its simplicity, although its sensitivity to process parameters like stirring speed, temperature, and addition time can affect product properties rsc.org.
Tailoring Particle Size, Morphology, and Surface Area of Nanocrystals
Controlling the particle size, morphology, and surface area of metal hydroxide hydrate nanocrystals is critical as these properties directly influence their functional performance ebrary.netrsc.orgscientific.netresearchgate.net.
Reactant Concentration and pH: These parameters significantly influence the nucleation and growth kinetics. Higher supersaturation conditions can lead to the formation of smaller particle sizes researchgate.net. Precise pH control during precipitation is crucial to prevent the formation of undesired metal hydroxides and minimize agglomeration nih.govnih.govscilit.com. For instance, in the synthesis of hydrotalcite, varying metal ion concentration and pH can control particle size and morphology researchgate.net.
Temperature and Reaction Time: In hydrothermal processes, increasing temperature and reaction time generally leads to larger particle sizes and improved crystallinity acs.orgresearchgate.netrsc.org. Microwave-assisted heating, often integrated with solvothermal synthesis, can accelerate reaction rates and enhance the quality and size distribution of the synthesized nanocrystals acs.orgmdpi.commdpi.com.
Solvent Composition: The choice of solvent and the use of mixed solvents can significantly impact the phase and morphology of the resulting nanostructures. For example, in the hydrothermal synthesis of nickel hydroxide, mixed solvents of water and alcohol can control the phase and morphology, leading to nanosheets or nanoflowers researchgate.net. Nonaqueous solvothermal routes can offer better control over particle size, shape, and crystallinity compared to aqueous media mpg.de.
Precursor Selection: The nature of the metal precursor can also dictate the resulting morphology. For instance, different magnesium sources (Mg, MgSO₄, Mg(NO₃)₂) can lead to varied nanostructured Mg(OH)₂ morphologies under specific hydrothermal conditions rsc.org.
Morphological Diversity Metal hydroxide hydrates can be synthesized with a wide range of morphologies:
Magnesium Hydroxide: Can be tailored into nanorods, tubes, needles, lamellar-like nanoparticles, or hexagonal nanoplates rsc.orgrsc.org.
Alkaline-Earth Metal Hydroxides: Synthesized with hexagonal lamellar or rod-like nanostructured morphologies, with primary nanoparticles ranging from a few to 15 nm scientific.net.
Lanthanum Hydroxide: Non-aqueous sol-gel routes can yield nanoparticles ranging from nanorods to nanofibers mpg.de.
Nickel Hydroxide: Can form needle-like, nanosheet, or spherical shapes depending on synthesis conditions and the presence of surfactants researchgate.netresearchgate.net.
Surface Area Optimization Achieving high surface area is often a key objective for applications requiring enhanced reactivity or adsorption. The porosity and surface area of metal hydroxide hydrates can be significantly improved through controlled synthesis. For example, templated β-nickel hydroxide samples exhibited a much higher BET surface area (240 m²/g) and pore volume (0.44 cc/g) compared to non-templated samples, demonstrating the effectiveness of templating in enhancing porosity acs.org.
Role of Surface Modifiers and Templates in Nanostructure Formation
Surface modifiers and templates play a pivotal role in directing the nucleation and growth of metal hydroxide hydrate nanocrystals, enabling precise control over their final architecture.
Surface Modifiers (Surfactants and Organic Additives) Surface modifiers, such as surfactants and various organic additives, influence nanostructure formation by acting as capping agents, growth inhibitors, or structure-directing agents rsc.orgresearchgate.netacs.orgconicet.gov.arroyalsocietypublishing.org. Their mechanism often involves selective adsorption onto specific crystal facets, thereby controlling the growth direction and preventing uncontrolled aggregation rsc.orgresearchgate.netacs.orgnih.gov.
Surfactants: Poly(ethylene glycol) (PEG) and ethylenediamine (B42938) (en) are commonly used surfactants in hydrothermal/solvothermal synthesis of Mg(OH)₂, influencing nanostructure formation by acting as templates or growth inhibitors rsc.org. Cetyltrimethylammonium bromide (CTAB) has been shown to direct the formation of uniform Mg(OH)₂ nanorods, whereas hexagonal nanoplates are observed in its absence rsc.org. In nickel hydroxide synthesis, different surfactants like alkyl benzene (B151609) sulfonate (ABS), sodium dodecyl sulfate (B86663) (SDS), cetyltrimethylammonium bromide (CTAB), and polyvinylpyrrolidone (B124986) (PVP) can significantly affect particle size and morphology, with PVP, for instance, leading to spherical nickel hydroxide particles researchgate.net. Surfactants can also be intercalated into layered double hydroxides to modify their interlayer space and properties royalsocietypublishing.orgmdpi.com.
Organic Additives: Carboxylic acids can serve as growth-controlling agents for single-nanometer-sized low-valence metal hydroxide nanocrystals, enhancing their stability against aggregation conicet.gov.ar. In the co-precipitation of iron (oxyhydr)oxide nanoparticles, D-mannitol and inulin (B196767) have been employed as additives in the base solution rsc.org. The molecular size and reaction conditions of molecules like carbonate or methyl orange can significantly influence the degree of crystal growth and stacking in Mg-Al-layered double hydroxides, affecting surface morphology mdpi.com.
Templates (Soft and Hard) Template-assisted synthesis is a powerful bottom-up approach for fabricating highly crystalline mesoporous transition metal oxides and hydroxides, offering effective control over the structure, dimension, and morphology of the final product rsc.org.
Soft Templates: These are typically organic-based materials like surfactants, block polymers, or flexible organic molecules rsc.org. They can self-assemble into various structures (e.g., micelles, vesicles) that then guide the growth of the inorganic material around them. For example, spherical vesicles formed by sodium dodecanesulfonate (SDS) have been used to synthesize micrometer-sized rosette-like solid LDH spherical aggregates mdpi.com. Ethylenediamine (en) has been described as a "soft templating" agent in the solvothermal synthesis of Mg(OH)₂ nanorods rsc.org.
Hard Templates: These are pre-existing solid structures, often inorganic, that provide a confined space for the growth of the desired nanostructure rsc.orgrsc.org. After synthesis, the template is typically removed to yield the porous or hollow material. Examples include using nanowires of Mg₁₀(OH)₁₈Cl₂·5H₂O as a precursor to yield hollow Mg(OH)₂ nanotubes rsc.org. Pre-synthesized ZnO nanoparticles have served as a source of Zn and a template for the hydrothermal growth of zinc hydroxystannate microcubes tandfonline.com. Hard templates can offer advantages in the facile preparation of size-controllable hollow spheres due to their rich functional groups mdpi.com.
The judicious selection and application of these advanced synthetic methodologies, coupled with a deep understanding of the roles of various reaction parameters, surface modifiers, and templates, enable the precise control over the nanostructure of metal hydroxide hydrates, thereby unlocking their full potential for diverse technological applications.
Advanced Spectroscopic and Diffraction Characterization of Hydroxide, Hydrate Systems
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Structural Insights
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the hydrogen bonding networks and structural characteristics of hydroxide (B78521), hydrate (B1144303) systems. These techniques are highly sensitive to the O-H stretching and bending vibrations, which are directly influenced by the strength and geometry of hydrogen bonds mdpi.commdpi.compreprints.org.
In aqueous environments, the broad O-H stretch region in Raman spectra of neat water typically shows a maximum around 3420 cm⁻¹, with shoulders at approximately 3250 cm⁻¹ and 3620 cm⁻¹ mdpi.com. Changes in the frequency of O-H stretch vibrations are strongly correlated with hydrogen bond strength: a strengthening of the hydrogen bond leads to a shift to a lower wavenumber (red-shift), while weakening results in a shift to a higher wavenumber (blue-shift) mdpi.com.
For solvated hydroxide ions, ultrafast time-domain Raman spectroscopy has been employed to resolve the terahertz frequency Raman spectrum of hydroxide solutions. These measurements reveal the totally symmetric hydrogen-bond stretching (HO–···HOH) mode of the solvated hydroxide, allowing for experimental determination of the bond force constant. Comparisons with Density Functional Theory (DFT) calculations on HO–(H₂O)n clusters show good agreement for n=3 or 4 clusters, particularly those with a planar structure of solvating water molecules researchgate.net. The frequency of this symmetric stretch increases with concentration, indicating an effect of ionic strength on the hydrogen bond or cluster structure researchgate.net.
FTIR measurements of the O-H stretching mode in partially hydrated lipid multilayers have shown that the water hydrogen bond network is significantly perturbed in the first layers contacting the lipid membrane. This perturbation results in strong deviations from tetrahedral symmetry and a notable presence of defects, such as isolated water molecules and hydrogen-bonded water dimers in the interphase region mdpi.compreprints.org.
Table 1: Vibrational Spectroscopy Insights into Hydroxide, Hydrate Systems
| Technique | Vibrational Mode | Information Gained | Example/Observation | Reference |
| Raman | O-H stretch | Hydrogen bond strength, structural perturbation | Shift in frequency (red-shift/blue-shift) indicates H-bond strengthening/weakening | mdpi.com |
| Raman | HO–···HOH symmetric stretch | Bond force constant, cluster structure | Observed in solvated hydroxide, agreement with n=3 or 4 clusters | researchgate.net |
| FTIR | O-H stretching | Water hydrogen bond network, defects | Perturbed network in hydrated lipid multilayers, isolated water, dimers | mdpi.compreprints.org |
Electron Spectroscopy for Gas-Phase Cluster Elucidation (Photoelectron Spectroscopy)
Electron spectroscopy, particularly photoelectron spectroscopy (PES), is a powerful technique for elucidating the structural and energetic properties of gas-phase this compound clusters. PES provides insights into the electronic structure and ionization energies of these clusters, revealing the nature of bonding in isolated or weakly interacting systems nih.govnih.gov.
High-resolution cryogenic experimental photoelectron spectroscopy combined with quantum chemical computations has been used to study OH⁻(H₂O)n clusters (where 'n' represents the number of water molecules). This approach has provided direct evidence for the primary hydration shell of hydroxide. While smaller clusters like OH⁻(H₂O)₃ and OH⁻(H₂O)₄ exhibit close-lying conformations with similar electron binding energies, the OH⁻(H₂O)₅ cluster clearly shows a predominant conformation with a four-coordinated hydroxide binding motif. This finding unambiguously determines the gas-phase coordination number of hydroxide to be four nih.gov.
Studies using an ultrasonic nebulizer to generate gas-phase OH⁻ anions and their water clusters have shown that the vertical electron-detachment energy (VDE) of isolated OH⁻ is approximately 1.90 ± 0.05 eV. The VDEs of its water clusters, OH⁻(H₂O)n, decrease with increasing hydration, specifically to 1.50 ± 0.05 eV for n=1 and 1.30 ± 0.05 eV for n=2 researchgate.net. This decrease in VDE suggests a stabilization of the anion upon hydration.
Table 2: Photoelectron Spectroscopy Data for OH⁻(H₂O)n Clusters
| Cluster | Vertical Electron-Detachment Energy (VDE) | Primary Hydration Shell Coordination | Reference |
| OH⁻ | 1.90 ± 0.05 eV | N/A | researchgate.net |
| OH⁻(H₂O)₁ | 1.50 ± 0.05 eV | N/A | researchgate.net |
| OH⁻(H₂O)₂ | 1.30 ± 0.05 eV | N/A | researchgate.net |
| OH⁻(H₂O)₅ | N/A (focus on coordination) | Four-coordinated hydroxide binding motif | nih.gov |
X-ray Diffraction and Scattering (XRD, EXAFS, LAXS) for Crystalline and Amorphous Structures
X-ray diffraction (XRD) and scattering techniques are fundamental for characterizing the crystalline and amorphous structures of this compound systems. XRD is widely used to determine crystal structures, lattice parameters, and to identify different phases present in a sample tuiasi.romdpi.comresearchgate.net. For instance, the structure of calcium hydroxychloride, Ca(OH)Cl, adopts a layered structure related to brucite (magnesium hydroxide, Mg(OH)₂) as determined by X-ray crystallography wikipedia.org.
Extended X-ray Absorption Fine Structure (EXAFS) is particularly valuable for investigating the local atomic environment, coordination numbers, and bond distances, especially in amorphous or disordered systems where long-range order is absent rsc.org. High-Energy X-ray Scattering (HEXS) and X-ray scattering (XRS) are also used to probe solvation structures, such as the coordination environment of aquo complexes rsc.org. For example, studies on uranyl aquo complexes using EXAFS, HEXS, and XAFS have reported equatorial coordination numbers ranging from 4.5 to 5.3, axial uranyl (U–Oyl) bond distances between 1.70 and 1.77 Å, and equatorial (U–O) bond distances from 2.41 to 2.45 Å rsc.org.
In-Situ Synchrotron Powder X-ray Diffraction for Reaction Monitoring
In-situ synchrotron powder X-ray diffraction (XRD) offers significant advantages due to its high flux and time resolution, enabling real-time monitoring of phase transformations and reaction mechanisms in this compound systems. This technique is particularly useful for studying dynamic processes such as hydrothermal crystallization and cement hydration geoscienceworld.orgnih.govresearchgate.netdntb.gov.ua.
The polychromatic beams of high-energy X-rays produced by a synchrotron can penetrate thick steel walls of reaction cells, providing sufficient diffracted intensity to monitor reactions in time slices of less than one minute geoscienceworld.org. For example, in-situ Energy Dispersive Powder Diffraction (EDPD) has been used to dynamically study the hydrothermal crystallization of gyrolite (B1173441) (Ca₁₆Si₂₄O₆₀(OH)₈·14H₂O) at temperatures between 190 and 240 °C. This revealed a reaction mechanism involving the initial crystallization of a calcium silicate (B1173343) hydrate (C-S-H) gel with well-ordered Ca(O,OH) layers, followed by the formation of an intermediate Z-phase, which then transforms into gyrolite geoscienceworld.org.
In cement chemistry, time-resolved synchrotron X-ray powder diffraction, combined with Rietveld quantitative phase analysis, has been employed to monitor the early-age hydration of cements blended with zeolitite and quartzite fines. This allowed for the quantitative evolution of phase weight fractions, showing that zeolite tuff accelerates the hydration rate of the main C₃S cement component researchgate.net. In-situ synchrotron XRD also enables the identification of reaction intermediates and products, with data analyzed using software like TOPAS and compared against databases such as the Cambridge Structural Database or Inorganic Crystal Structure Database nih.gov.
Structural Analysis of Layered Materials and Hydration Layers
XRD and related techniques are indispensable for the structural analysis of layered materials, particularly layered double hydroxides (LDHs), and their associated hydration layers. LDHs are characterized by positively charged metal hydroxide layers, typically based on a brucite-like structure (e.g., Mg(OH)₂), with interlayer anions and water molecules compensating the charge mdpi.comnih.gov.
X-ray diffraction analysis is routinely used to characterize the clay matrix and monitor structural changes in LDHs. For instance, studies on LDHs where zinc was partially substituted by copper and aluminum by cerium showed that the layered structure was preserved, although network constrictions appeared due to the substitution tuiasi.ro. Calcination of these materials at elevated temperatures (e.g., 550°C or 850°C) leads to the destruction of the hydrotalcite-like network and the formation of mixed oxides, with the calcination temperature influencing the crystallinity tuiasi.ro.
The influence of water content on the structure of LDH systems has also been investigated. Molecular dynamics simulations combined with density functional theory have identified stable hydration states for LDHs with various intercalated anions (e.g., NO₃⁻, Cl⁻, CO₃²⁻, C₂O₄²⁻). These studies revealed the number of water molecules in the intergallery and showed that at high hydration states, two layers of water can form in the interlayer region, located next to the metal hydroxide layers, which may merge into a single layer at stable hydration states acs.org. Experimental techniques like XRD and thermogravimetric analysis (TGA) are used to investigate these hydration aspects acs.org.
Table 3: XRD and Scattering Applications in this compound Systems
| Technique | Application | Key Findings/Information | Reference |
| XRD | Crystal structure, phase identification | Layered structure of Ca(OH)Cl related to brucite | wikipedia.org |
| EXAFS/HEXS/XAFS | Local atomic environment, coordination numbers | Uranyl aquo complexes: CN 4.5-5.3, U-Oyl 1.70-1.77 Å, U-Oeq 2.41-2.45 Å | rsc.org |
| In-situ Synchrotron XRD | Reaction monitoring, phase transformation | Hydrothermal crystallization of gyrolite, cement hydration kinetics | geoscienceworld.orgresearchgate.net |
| XRD (Layered Materials) | Interlayer spacing, hydration layers | Preservation/destruction of LDH layered structure upon substitution/calcination | tuiasi.romdpi.comresearchgate.netacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Coordination Environment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the local coordination environment and dynamics of this compound systems. It provides detailed information on proton-containing phases, including hydroxyl groups and water molecules, through their characteristic chemical shifts and relaxation properties mdpi.compsu.edunih.gov.
¹H-NMR spectroscopy is particularly useful for characterizing different proton environments. For instance, in hydrated magnesium carbonate salts like hydromagnesite (B1172092) (4MgCO₃·Mg(OH)₂·4H₂O), artinite (MgCO₃·Mg(OH)₂·3H₂O), and dypingite (4MgCO₃·Mg(OH)₂·5H₂O), ¹H-NMR spectra reveal a hydroxyl proton environment at approximately -1.3 ppm, along with multiple water proton species between +5.0 and +7.0 ppm mdpi.com. Computational NMR density functional theory (DFT) periodic calculations can be combined with experimental data to predict and assign chemical shifts for various Mg-based hydroxide, magnesium chloride hydrate, and magnesium cement compounds mdpi.com.
Studies on hydrated MgO have shown that the most prominent hydrogen-containing phases, assigned to isolated MgOH proton environments not strongly hydrogen-bonded, appear between -0.3 and 0.8 ppm. Resonances between +3.0 and +4.8 ppm are consistent with different H₂O hydration environments, while those between +6.0 and +7.0 ppm result from hydrogen-bonded O-H or H₂O species nih.gov. Magnesium chloride hydroxide hydrates, such as Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O) and Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O), exhibit a wide range of chemical shifts, with MgOH environments between -0.13 and +0.26 ppm, and various hydration and hydrogen-bonded water environments nih.gov.
NMR spectroscopy can also probe the dynamics of water and hydroxide. While literature on the dynamics of hydrated hydroxide complexes is limited, molecular dynamics simulations have gained popularity for investigating such dynamical processes, including proton transport through water and hydrogen bonding rsc.org. For example, ¹³³Cs and ²³Na solution NMR has been used to study cation dynamics in uranyl peroxide/hydroxide systems, providing insights into their coordination environment and exchange rates core.ac.uk.
Table 4: NMR Spectroscopy Insights into this compound Systems
| Nucleus | Compound Class | Chemical Shift Range (ppm) | Information Gained | Reference |
| ¹H | Mg-carbonates | Hydroxyl: ~-1.3; Water: +5.0 to +7.0 | Different proton environments, [OH]/[H₂O] ratios | mdpi.com |
| ¹H | Hydrated MgO | Isolated MgOH: -0.3 to 0.8; H₂O hydration: +3.0 to +4.8; H-bonded H₂O/OH: +6.0 to +7.0 | Identification of proton-containing phases, hydrogen bonding strength | nih.gov |
| ¹H | Mg chloride hydroxide hydrates | Wide range, including MgOH: -0.13 to +0.26; H₂O hydration: +3.5 to +5.0; H-bonded H₂O: +5.8 to +11.6 | Detailed speciation of OH and H₂O | nih.gov |
| ¹³³Cs, ²³Na | Uranyl peroxide/hydroxide | N/A (focus on dynamics) | Cation dynamics, coordination environment | core.ac.uk |
Reaction Kinetics and Mechanisms of Hydroxide, Hydrate Transformations
Dissolution and Hydrolysis Mechanisms of Metal Hydroxide (B78521) Hydrates in Aqueous Media
The dissolution and hydrolysis of metal hydroxide hydrates in aqueous media are fundamental processes influenced by the intrinsic properties of the metal cation and the surrounding solution. Metal hydroxides, which are generally white crystalline solids, exhibit varying solubilities in water. For instance, Group II metal hydroxides demonstrate an increasing solubility trend down the column, with magnesium hydroxide (Mg(OH)₂) being sparingly soluble, while barium hydroxide (Ba(OH)₂) is considerably more soluble. libretexts.orgsavemyexams.comsavemyexams.com This trend is primarily attributed to a decrease in the lattice energy of the hydroxide salt and an increase in the coordination number of the metal ion as one moves down the group. libretexts.org A larger lattice energy requires more energy to break the lattice into constituent metal and hydroxide ions. libretexts.org
Alkali metal hydroxides, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), are strong bases that readily dissolve in water, releasing significant heat due to intense hydration. aakash.ac.in Their solubility also increases down the group as the alkali metal ions become larger and their lattice enthalpies decrease. aakash.ac.in The dissolution process involves the dissociation of the metal hydroxide into its respective metal cations and hydroxide anions. libretexts.orgaakash.ac.in
Oligomerization and Polymerization Processes of Silicon Hydroxide in Solution
Silicon hydroxide, primarily existing as monomeric orthosilicic acid (Si(OH)₄) at low concentrations in aqueous solutions, undergoes complex oligomerization and polymerization processes as its concentration increases or pH conditions change. atamanchemicals.comnih.gov This weak acid (pKa 9.8) is the fundamental building block for silica (B1680970) formation. nih.gov
Oligomerization involves the formation of dimers, trimers, and other small oligomers from orthosilicic acid through condensation reactions that eliminate water molecules. atamanchemicals.comnih.gov For example, two Si(OH)₄ molecules can condense to form (HO)₃Si–O–Si(OH)₃ and water. nih.gov
Polymerization refers to the mutual condensation of silicic acid units to yield molecularly coherent structures of increasing size, ultimately leading to complex silicate (B1173343) networks. atamanchemicals.comnih.gov These networks can precipitate as amorphous, hydrated silica gel or crystallize into more structured forms. atamanchemicals.com The most widely accepted model for silica polymerization in aqueous media is nucleation and growth. unm.eduresearchgate.net In this model, nuclei form once a critical degree of supersaturation is reached, and these nuclei subsequently grow by the addition of monomeric units. unm.eduresearchgate.net
The kinetics of silica polymerization are significantly influenced by several factors, including:
Concentration of silicic acid : Higher concentrations generally accelerate polymerization. nih.goviyte.edu.tr
pH : Both acid-catalyzed and base-catalyzed bimolecular displacement reactions are involved. unm.edu Under acidic conditions, protonation of OH or OR substituents attached to silicon precedes the reaction. unm.edu In basic conditions, hydroxyl or silanolate anions directly attack the silicon center. unm.edu pH has been shown to have a stronger effect on silica polymerization kinetics than temperature. iyte.edu.tr
Temperature : Reaction rates generally follow the Arrhenius equation, with polymerization occurring rapidly at low temperatures and decreasing with increasing temperature. iyte.edu.trunacademy.com
Presence of other ions and polymers : These can influence the condensation process. nih.govrsc.org
Research findings suggest distinct regimes during the polymerization process:
Oligomerization (0-1 hour) : Initial formation of small oligomers. umass.edu
Ring formation (1-2.6 hours) : Cyclization of oligomers. umass.edu
Cluster aggregation (2.6-5.6 hours) : Larger clusters form through aggregation. umass.edu
These processes are crucial in various applications, from sol-gel synthesis of porous silica materials to geochemical cycles and the formation of clays. atamanchemicals.comumass.edu
Interfacial Reactivity and Surface-Mediated Processes Involving Hydroxide Hydrates
Interfacial reactivity involving hydroxide hydrates plays a critical role in various phenomena, from the charging of hydrophobic surfaces to gas adsorption and catalytic interactions.
Adsorption Mechanisms of Hydroxide Ions at Hydrophobic Interfaces
Hydrophobic interfaces, such as those between water and oil, Teflon, or gas bubbles, are known to acquire a negative charge in neutral aqueous solutions. mdpi.com This phenomenon is largely attributed to the spontaneous physical adsorption of hydroxide ions (OH⁻) at these interfaces. researchgate.netnih.govrug.nl
The primary driving force for this adsorption is the preferential orientation of water molecules in the first two layers adjacent to the hydrophobic surface. researchgate.netnih.govrug.nl This specific ordering of water molecules generates an electrical potential gradient that strongly and favorably interacts with the dipole moment of the hydroxide ion. researchgate.netnih.govrug.nl Molecular dynamics simulations have provided clear evidence for this mechanism. researchgate.netnih.gov
Key aspects of hydroxide ion adsorption at hydrophobic interfaces include:
Dielectric Decrement : Hydroxide ions exhibit a particularly large dielectric decrement, which, combined with their small size, leads to stronger adsorption compared to most other monovalent ions, including hydronium ions. mdpi.com
Water Autolysis : The autolysis (self-ionization) of water at the interface contributes to the generation of hydroxide ions, which then preferentially adsorb to the low dielectric surface. mdpi.com
Interfacial Water Structure : The presence of a hydrophobic medium, such as hexane (B92381) on water, can revise the interfacial water structure, stabilizing a hypercoordinated solvation structure for the hydroxide ion and slowing its migration relative to bulk water. researchgate.netaps.org This effectively attracts OH⁻ to the water-hydrophobic interface. researchgate.netaps.org
pH Dependence : Hydroxide ion adsorption is pH-dependent and can saturate at certain pH values, such as pH 9, due to saturation of the interfacial surface. mdpi.com
While some molecular dynamics simulations suggest that water orientation at water/alkane interfaces can arise from purely structural effects without invoking hydroxide ions, it is also observed that increasing pH enhances this orientation, supporting the role of hydroxide. aip.org
Influence of Surface Hydration on Gas Adsorption and Chemical Interactions
Surface hydration, or the adsorption of water molecules onto solid surfaces, significantly influences gas adsorption behavior and chemical interactions at interfaces. unacademy.com Water molecules can form stable hydration layers on surfaces through hydrogen bonding, which can alter the properties of the interface and subsequent adsorption processes. unacademy.commdpi.comresearchgate.netmdpi.com
The influence of surface hydration on gas adsorption can be multifaceted:
Competitive Adsorption : Water molecules often exhibit strong adsorption affinity for hydrophilic surfaces (e.g., quartz, calcite) compared to many gases (e.g., methane (B114726), carbon dioxide). mdpi.comfrontiersin.org This preferential adsorption leads to the formation of high-density water adsorption layers or films, which can competitively displace and inhibit the adsorption of gas molecules onto the surface. mdpi.comfrontiersin.org
Spatial Redistribution : In nanoporous environments, the presence of a hydration layer can shift adsorbed gas molecules away from the pore walls towards the center of the pore. frontiersin.org This redistribution can, in some cases, enhance the diffusivity of the confined gases by providing a less hindered pathway for transport through the central region of the pore. frontiersin.org
Impact on Adsorbate Interactions : The thickness and presence of a liquid water layer can critically affect the adsorption of other molecules, such as hydrate (B1144303) anti-agglomerants. Generally, a thicker liquid water layer can make the adsorption of these molecules less favorable, although specific molecular interactions vary. nih.govaip.orgnextmol.com
Surface Properties Modification : Water sorption encompasses various interactions, including physical adsorption, chemical (hydrogen) bonding, and hydroxylation, all of which can modify material properties and surface chemistry. ipfdd.de The structure of interfacial water itself is complex and can vary with temperature, gas binding, and electrical gradients, affecting how gases interact with the surface. lsbu.ac.uk
For instance, molecular dynamics simulations have shown that a stable hydration layer of about 5 Å forms on low-rank coal surfaces, influencing dodecane (B42187) adsorption. mdpi.com Similarly, on quartz surfaces, water forms two high-density adsorption layers, significantly inhibiting methane adsorption in gas-water coexistence conditions. mdpi.com
Electrocatalytic Reaction Pathways Facilitated by Hydroxide Hydrates
Hydroxide hydrates, particularly in the form of transition metal (oxy)hydroxides, are crucial electrocatalysts for various reactions, most notably the oxygen evolution reaction (OER).
Mechanistic Studies of Oxygen Evolution Reactions on Hydroxide Hydrate Catalysts
The Oxygen Evolution Reaction (OER) is a critical four-electron transfer process that often represents the kinetic bottleneck in electrochemical water splitting. acs.orgmdpi.com Transition metal oxides and hydroxides, especially those based on nickel, cobalt, iron, and manganese, are highly promising and widely studied electrocatalysts for OER, particularly in alkaline media. acs.orgmdpi.comsciopen.com
Two primary mechanistic pathways are commonly discussed for OER on hydroxide hydrate catalysts in alkaline solutions:
Adsorbate Evolution Mechanism (AEM) :
This conventional mechanism typically involves four proton-coupled electron transfer (PCET) steps occurring at a single active site (M) on the catalyst surface. acs.orgmdpi.commdpi.com
The process begins with the adsorption of a hydroxide anion (OH⁻) onto an active metal site (M), forming an adsorbed hydroxyl intermediate (M-OH*). This step involves a one-electron oxidation. acs.orgmdpi.com
Subsequent PCET steps convert M-OH* to M-O* (an adsorbed oxygen species) and eventually to M-OOH* (an adsorbed hydroperoxyl species). acs.orgmdpi.commdpi.com
Molecular oxygen (O₂) can then be generated either through the direct coupling of two adjacent M-O* species or via the decomposition of the M-OOH* intermediate. mdpi.commdpi.comchinesechemsoc.org
For example, in nickel-iron (oxy)hydroxide catalysts, the reversible oxidation of Ni(II) to Ni(III) through PCET events plays a crucial role in the activation of the catalyst. chemrxiv.orgacs.org
Lattice-Oxygen-Mediated Mechanism (LOM) :
The LOM involves the direct participation of lattice oxygen atoms from the catalyst structure in the O-O bond formation, rather than solely relying on adsorbed oxygen species. chinesechemsoc.orgchemrxiv.orgrsc.org
This mechanism typically involves the redox reaction of lattice oxygen and the reversible formation of oxygen vacancies within the catalyst structure. chinesechemsoc.orgchemrxiv.orgrsc.org
The LOM pathway can potentially bypass the rate-limiting step often associated with *OOH formation in AEM, thereby breaking linear scaling relations and leading to lower overpotentials and enhanced catalytic activity. chinesechemsoc.org
Studies suggest that simple metal-oxygen-metal atomistic motifs, common on the surface of various metal (oxy)hydroxide catalyst films, can promote both AEM and LOM mechanisms concurrently under OER conditions. chemrxiv.orgacs.org
Key Research Findings and Factors Influencing OER Activity:
Dynamic Surface Reconstruction : During OER, electrocatalysts often undergo structural reconstruction, forming oxides, hydroxides, or oxyhydroxides on their surface. These reconstructed species are frequently the true active sites, with the pristine catalyst acting as a precatalyst. chinesechemsoc.orgacs.org
Iron Incorporation : Even trace amounts of iron ions can significantly boost the OER activity of nickel or cobalt (oxy)hydroxides, sometimes by up to 1000-fold for nickel. acs.org This enhancement is widely accepted to be due to the incidental incorporation of iron. acs.org
Dual-Site Mechanisms : Some OER pathways involve two distinct active sites to control the adsorption of OH* and OOH* intermediates, which can modify the conventional AEM pathway and reduce the overpotential. mdpi.com
Advanced Applications and Functional Materials Derived from Hydroxide, Hydrate Research
Materials for Energy Conversion and Storage Technologies
The demand for efficient and sustainable energy solutions has driven extensive research into novel materials. Hydroxide (B78521) hydrates have emerged as promising candidates for various energy-related applications, from hydrogen storage to advanced battery components.
Hydrogen Storage and Release Systems via Solid-State Reactions
Solid-state hydrogen storage is a key area of research for developing safe and efficient hydrogen-powered technologies. Hydroxide hydrates play a crucial role in this field, particularly in combination with metal hydrides. The solid-state reactions between ionic hydrides and alkaline hydroxides offer a method to produce hydrogen gas and metal oxides. researchgate.net These reactions are typically exothermic and thermodynamically favorable, yet they remain kinetically stable at room temperature, allowing for controlled hydrogen release upon heating. researchgate.net
For instance, magnesium hydroxide is considered a valuable component in hydrogen storage systems alongside metal hydrides due to its low toxicity. researchgate.net It has been shown to facilitate hydrogen production from magnesium hydride (MgH₂) at lower temperatures through solid-state reactions. researchgate.net The combination of magnesium hydride with magnesium hydroxide serves as a thermochemical heat storage system, where the heat released during hydrogen absorption by the metal hydride is stored by the thermochemical material and can be used during the desorption stage. dlr.dedlr.de This integration can significantly improve the gravimetric capacity of the hydrogen storage system. dlr.de
Research has also explored using hydrated solids to generate hydrogen through hydrolysis reactions in the solid state. By heating mixtures of hydrated solids and hydrides, hydrogen can be readily generated. rsc.org For example, composites like 5CaH₂ + Na₄P₂O₇·10H₂O and NaBH₄ + H₂C₂O₄·2H₂O have demonstrated practical gravimetric hydrogen storage capacities at relatively low temperatures. rsc.org The dehydrogenation temperature in these systems can be controlled by the dehydration temperature of the hydrated solid. rsc.org
| Reactant Mixture | Dehydrogenation Temperature | Hydrogen Release | Reference |
| MgH₂ + Mg(OH)₂ | 300 °C (hydration of MgO) | 6.7 wt% H₂ at 280 °C (from MgH₂) | dlr.demdpi.com |
| 5CaH₂ + Na₄P₂O₇·10H₂O | 40 °C | 2.76% | rsc.org |
| NaBH₄ + H₂C₂O₄·2H₂O | 70 °C | 2.79% | rsc.org |
Electrocatalysts for Energy Conversion Processes
Hydroxide hydrates, particularly layered double hydroxides (LDHs), are extensively investigated as electrocatalysts for crucial energy conversion reactions like the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). researchgate.netrsc.org These reactions are fundamental to technologies such as water splitting for hydrogen production and rechargeable metal-air batteries. researchgate.net
Nickel-based layered double hydroxides have garnered significant attention as efficient OER catalysts in alkaline media. researchgate.net The structure of LDHs, which consists of positively charged metal hydroxide layers and interlayer anions, can be tuned to enhance catalytic activity. mdpi.commdpi.com Strategies to improve the performance of Ni-based LDHs include exfoliation into ultrathin nanosheets, tuning the layer composition, adjusting the interlayer space, and creating composites with other functional materials like carbon nanotubes. researchgate.netmdpi.com For instance, cobalt carbonate hydroxide hydrate (B1144303) [Co(CO₃)₀.₅OH·0.11H₂O] has been identified as a promising OER catalyst. frontiersin.org When grown as nanoarrays on carbon cloth, it exhibits high porosity and numerous exposed active sites, leading to enhanced OER performance with a low overpotential. frontiersin.org
Similarly, nickel carbonate hydroxide hydrate has been explored for the hydrogen evolution reaction. rsc.org Its hierarchical mesoporous structure has shown photocatalytic properties for hydrogen evolution from water splitting under white light irradiation. rsc.org The synergistic effects between different metal cations within the LDH structure, as well as the creation of defects and oxygen vacancies, can significantly boost the electrocatalytic activity for both OER and HER. rsc.orgresearchgate.net
| Electrocatalyst | Application | Key Finding | Reference |
| Co(CO₃)₀.₅OH·0.11H₂O@CC | OER | Low overpotential of 317 mV at 10 mA cm⁻² | frontiersin.org |
| Ni₂(CO₃)(OH)₂·4H₂O | HER (Photocatalytic) | H₂ evolution rate of ~10 μmol g⁻¹ h⁻¹ | rsc.org |
| NiFe LDH | OER | Monolayer nanosheets show enhanced stability | mdpi.com |
| a-[WO₃/Ni(OH)₂]·0.2H₂O | HER | Low overpotential of -41 mV at -10 mA·cm⁻² | bohrium.com |
Components in Advanced Electrochemical Energy Storage Systems
Hydroxide hydrates are proving to be versatile materials for advanced electrochemical energy storage devices, bridging the gap between batteries and supercapacitors. anr.fr Layered single hydroxides (LSHs) and layered double hydroxides (LDHs) are at the forefront of this research, offering unique properties for creating high-performance electrodes. anr.fr
These materials store energy through fast and reversible faradaic reactions involving both the electroactive cations within the hydroxide layers and the intercalated anions. mdpi.comanr.fr The ability of LDHs to incorporate a wide variety of anions allows for the fine-tuning of their electrochemical properties. anr.fr For example, nickel carbonate hydroxide hydrate, with its flower-like nanostructure and hierarchical pore architecture, is a promising electrode material for supercapacitors, exhibiting high specific capacity. researchgate.netrsc.org
The combination of LDHs with other materials, such as graphene, can significantly enhance the performance of energy storage devices. mdpi.com These composites benefit from the high surface area and tunable chemistry of LDHs, which improve ion mobility and energy storage capacity. mdpi.com Furthermore, the use of aqueous electrolytes with these layered hydroxide materials makes them an attractive, safe, and sustainable option for large-scale applications compared to devices using flammable organic electrolytes. anr.frresearchgate.net
| Material | Device | Performance Metric | Reference |
| NiVCe-LDH | Hybrid Supercapacitor | Specific charge of 740 C g⁻¹ at 10 A g⁻¹ | frontiersin.org |
| Nickel Carbonate Hydroxide Hydrate | Supercapacitor | Specific capacity > 200-300 mAh/g | researchgate.net |
| Layered Hydroxides (LDH/LSH) | Battery-Supercapacitor Hybrid | Bridges gap between batteries and supercapacitors | anr.fr |
Environmental Science and Remediation Technologies
Hydroxide hydrates are also making significant contributions to environmental science, particularly in the areas of water purification and carbon dioxide capture. Their unique surface chemistry and structural characteristics make them effective materials for tackling pressing environmental challenges.
Adsorbents for Wastewater Treatment and Pollutant Removal using Hydroxide Hydrates
Layered double hydroxides (LDHs) have emerged as highly effective adsorbents for removing a wide range of pollutants from wastewater, including heavy metals, metalloids, organic pollutants, and nutrients like phosphate (B84403) and nitrate (B79036). mdpi.comijcce.ac.iracs.orgbohrium.com The high anion exchange capacity, tunable structure, and large surface area of LDHs contribute to their excellent adsorption capabilities. mdpi.comrsc.org
The removal mechanisms of pollutants by LDHs are diverse and can include ion exchange, electrostatic attraction, and surface complexation. mdpi.comacs.org For instance, in the removal of azo dyes, the process can involve hydrogen bonding, surface complexation, and ion exchange between the intercalated anions in the LDH and the dye molecules. mdpi.com The adsorption process is often well-described by pseudo-second-order kinetics and the Langmuir isotherm model, indicating that chemisorption plays a major role. mdpi.com
Composites of LDHs with other materials, such as carbon-based materials or magnetic nanoparticles, have been developed to enhance their adsorption capacity and facilitate their separation from water. mdpi.comacs.org For example, combining LDHs with magnetic materials allows for easy removal of the adsorbent using a magnetic field after pollutant capture. acs.org
| Adsorbent | Pollutant | Adsorption Capacity | Reference |
| CSHC-Mg-Al LDH | Ni(II), Cd(II), Zn(II) | Effective simultaneous removal | ijcce.ac.ir |
| CuAl/biomass carbon fiber LDH | Phosphate | 99.6% removal rate | mdpi.com |
| PPY-LDHs | Cr(VI) | 76.21 mg g⁻¹ | acs.org |
| CaAl-LDH | Cu²⁺, Cd²⁺ | 1035.4 mg g⁻¹, 381.9 mg g⁻¹ | rsc.org |
Carbon Capture and Storage Applications Involving Hydrate Formation
Gas hydrate-based technology is a promising approach for carbon capture and storage (CCS). frontiersin.orgacs.org This method relies on the formation of solid, ice-like crystalline compounds called gas hydrates, where CO₂ molecules are trapped within a cage structure of water molecules at high pressure and low temperature. frontiersin.orgifpenergiesnouvelles.fr The captured CO₂ can then be released by altering the pressure and temperature conditions, allowing for its separation from other gases. frontiersin.org
One of the significant advantages of this technology is its large gas storage capacity and the reversibility of the hydrate formation and decomposition process. frontiersin.org Research has focused on enhancing the kinetics of hydrate formation, which can be slow. frontiersin.org The addition of thermodynamic promoters can increase the rate of hydrate formation. frontiersin.org
Hydrate-based CO₂ sequestration is considered a novel approach for permanent storage. mdpi.com The formation of CO₂ hydrate in geological formations can create a low-permeability cap, preventing the upward migration of CO₂ and reducing leakage risks. mdpi.comresearchgate.net This "self-sealing" mechanism is a key advantage for the long-term security of geological CO₂ storage sites. researchgate.net
| Technology | Application | Key Feature | Reference |
| Gas Hydrate Method | CO₂ Capture | Separation of CO₂ from gas mixtures | frontiersin.org |
| Hydrate-Based Sequestration | CO₂ Storage | Forms a low-permeability cap to prevent leakage | mdpi.comresearchgate.net |
| CO₂-CH₄ Exchange in Hydrates | CO₂ Sequestration | Potential for CO₂ storage in natural gas hydrate reservoirs | energy-proceedings.org |
Role in Biogeochemical Cycling of Elements (e.g., Silicon) and Mineral Formation
Hydroxide hydrates are fundamental to major biogeochemical cycles, particularly the silicon cycle, and play a crucial role in mineral formation and transformation. atamanchemicals.comsolubilityofthings.com Silicon hydroxide, often existing in the form of silicic acid (H₄SiO₄), is a key intermediate in the weathering of silicate (B1173343) rocks, the planet's primary mechanism for consuming atmospheric CO₂ over geological timescales. atamanchemicals.comnih.gov This process releases dissolved silicon into soil and aquatic systems. atamanchemicals.comfriendsofmerrymeetingbay.org
In these environments, the behavior of silicic acid is influenced by factors like pH and temperature. atamanchemicals.com It can be taken up by organisms like diatoms and plants to form biogenic silica (B1680970) (SiO₂·nH₂O), also known as opal phytoliths. nih.govnih.gov This biological uptake and subsequent deposition are key fluxes in the global silicon cycle. nih.gov
Furthermore, hydroxide hydrates are central to the formation of new minerals. wikipedia.orgvizagchemical.com The hydration of primary minerals, a process known as retrograde alteration, often results in the formation of secondary hydroxide and clay minerals. wikipedia.orgvizagchemical.com For example, the weathering of feldspars can produce clay minerals, and the alteration of ultramafic rocks can yield brucite [Mg(OH)₂]. wikipedia.orgfiveable.me In soil environments, dissolved silicon can also adsorb onto the surfaces of aluminum and iron hydroxides, which influences its mobility and bioavailability. nih.govfriendsofmerrymeetingbay.org This interaction demonstrates the interconnectedness of elemental cycles, where the precipitation and dissolution of hydroxide minerals regulate the concentration and transport of essential elements like silicon. atamanchemicals.comfriendsofmerrymeetingbay.org
Table 1: Role of Hydroxide Hydrates in Geochemical Processes
| Process | Key Hydroxide/Hydrate Species | Role | Resulting Minerals/Products |
|---|---|---|---|
| Silicate Rock Weathering | Silicon Hydroxide (Silicic Acid) | Mobilizes silicon from primary minerals. atamanchemicals.comnih.gov | Dissolved silicon, clay minerals. atamanchemicals.comfiveable.me |
| Biomineralization | Silicic Acid (Si(OH)₄) | Precursor for biological structures. nih.govnih.gov | Biogenic amorphous silica (Phytoliths, diatom frustules). nih.govnih.gov |
| Mineral Transformation | Water (acting on oxides/silicates) | Converts primary minerals to hydrated forms. wikipedia.orgvizagchemical.com | Clay minerals, Goethite [FeO(OH)], Brucite [Mg(OH)₂]. wikipedia.orgfiveable.me |
| Sorption/Precipitation in Soils | Aluminum/Iron Hydroxides | Control mobility and availability of dissolved silicon. nih.govfriendsofmerrymeetingbay.org | Surface-adsorbed silica, secondary silicate minerals. friendsofmerrymeetingbay.org |
Advanced Construction and Structural Materials
Impact of Calcium Silicate Hydroxide Hydrates on Cement Hydration and Performance
Calcium Silicate Hydroxide Hydrate (C-S-H) is the primary binding phase in hydrated Portland cement, fundamentally responsible for its strength and durability. taylorandfrancis.com It is not a well-defined stoichiometric compound but rather a variable, gel-like substance formed from the reaction of calcium silicate phases in cement (like tricalcium silicate) with water. taylorandfrancis.comd-nb.info This hydration reaction is exothermic and results in the formation of C-S-H alongside calcium hydroxide (CH). carboncure.com The C-S-H gel fills the space previously occupied by water, binding the aggregate particles together and creating a dense microstructure, which is the source of concrete's mechanical strength. taylorandfrancis.comcarboncure.com
Research has demonstrated that the hydration process can be accelerated by introducing synthesized C-S-H nanoparticles, a technique known as "seeding". taylorandfrancis.comd-nb.info These C-S-H seeds act as nucleation sites, providing templates for the growth of additional C-S-H away from the original cement grains. taylorandfrancis.com This mechanism can shorten or even eliminate the induction period of cement hydration, leading to faster setting times and significantly higher early-age strength. taylorandfrancis.comd-nb.inforesearchgate.net This is particularly beneficial for concretes containing supplementary cementitious materials, which often exhibit slower initial hydration. researchgate.net The addition of C-S-H seeds has been shown to enhance the compressive strength of mortar at both early and later stages, an effect attributed to the accelerated hydration of tricalcium silicate and the promotion of a more homogeneous microstructure. d-nb.inforesearchgate.net
Table 2: Effect of C-S-H Seeding on Cementitious Materials
| Property | Observation | Reported Improvement | Source(s) |
|---|---|---|---|
| Hydration Rate | Main hydration peak is increased and occurs earlier. | Acceleration of 6.08 hours (28.03%) observed in one study. | researchgate.net |
| Setting Time | Initial and final setting times are reduced. | Seeding can eliminate the induction period in C₃S hydration. | d-nb.inforesearchgate.net |
| Early Strength | Compressive strength at early ages (e.g., 24 hours) is increased. | 78% increment in 24-hour compressive strength reported. | researchgate.net |
| Long-Term Strength | Compressive strength at 28 days is improved. | Strength increase observed at 28 days. | researchgate.net |
| Microstructure | Promotes a more homogenous and denser structure. | Attributed to enhanced product growth in pore space. | d-nb.info |
Development of Silica-Based Materials, Glasses, and Ceramics
Hydroxide hydrates are crucial precursors in the synthesis of a wide range of silica-based materials, including advanced glasses and ceramics. atamanchemicals.com Compounds like aluminum hydroxide (Al(OH)₃) and silicon hydroxide serve as sources of alumina (B75360) (Al₂O₃) and silica (SiO₂) in their respective manufacturing processes. atamanchemicals.comchemiis.comaluminazv.ba The ability of these hydroxides to polymerize and form complex three-dimensional networks is fundamental to creating the amorphous structure of glass and the crystalline or semi-crystalline structures of ceramics. atamanchemicals.com
Table 3: Hydroxide Precursors in Glass and Ceramic Production
| Hydroxide Precursor | Resulting Oxide | Application Area | Key Contribution to Final Product |
|---|---|---|---|
| Aluminum Hydroxide (Al(OH)₃) | Alumina (Al₂O₃) | Glass Industry | Increases whiteness, transparency, and brightness. made-in-china.com |
| Aluminum Hydroxide (Al(OH)₃) | Alumina (Al₂O₃) | Ceramic Industry | Improves thermal shock resistance and strength. chemiis.com |
| Silicon Hydroxide (SiOx(OH)₄-₂ₓ) | Silica (SiO₂) | Glasses, Ceramics, Zeolites | Forms the fundamental network structure. atamanchemicals.com |
| Samarium(III) Hydroxide Hydrate | Samarium Oxide | Specialized Glasses & Ceramics | Used in manufacturing for specific optical or catalytic properties. samaterials.com |
Utilization in Refractory Materials and High-Temperature Applications
Hydroxide hydrates, particularly aluminum hydroxide and magnesium hydroxide, are key components in the production of refractory materials designed to withstand extreme temperatures. iitk.ac.inscielo.org.za Their effectiveness stems from their thermal decomposition behavior. When heated, these compounds undergo an endothermic reaction, releasing significant amounts of water vapor. aluminazv.ba This process absorbs heat and makes them excellent flame retardants, widely used in plastics, cables, and construction materials to reduce fire spread and suppress smoke. chemiis.comaluminazv.ba
Upon dehydration, the hydroxides transform into stable, high-melting-point oxides such as alumina (Al₂O₃) and magnesia (MgO), which form the basis of many refractory products like kiln linings, furnace insulation, and crucibles. iitk.ac.inscielo.org.za For example, aluminum hydroxide is a crucial raw material for producing the refractory materials used in these high-temperature applications. iitk.ac.in
However, the tendency of the resulting oxides to re-hydrate poses a significant challenge. The hydration of magnesia (periclase) to form magnesium hydroxide (brucite) is accompanied by a substantial volume increase (up to 115%), which can cause cracking and catastrophic failure of the refractory lining. scielo.org.za This risk is most pronounced between 40°C and 120°C in the presence of water or steam, making proper storage and controlled furnace heat-up procedures critical to prevent hydration-related damage. scielo.org.za
Table 4: Hydroxides in High-Temperature Applications
| Hydroxide Compound | Resulting Refractory Oxide | Key High-Temperature Function | Associated Challenge |
|---|---|---|---|
| Aluminum Hydroxide (Al(OH)₃) | Alumina (Al₂O₃) | Forms stable refractory products for kiln linings and crucibles. iitk.ac.in | N/A in this context. |
| Magnesium Hydroxide (Mg(OH)₂) | Magnesia (MgO) | Used extensively in refractories for ferrous and non-ferrous industries. scielo.org.za | Susceptible to re-hydration, causing destructive volume expansion. scielo.org.za |
| Calcium Hydroxide (Ca(OH)₂) | Lime (CaO) | Dehydration provides a highly reactive oxide that aids in sintering and densification of lime-based refractories. researchgate.net | The resulting CaO has poor hydration resistance, requiring special manufacturing steps. researchgate.net |
Nanomaterials and Nanotechnology Applications
Precursors for Controlled Nanoparticle Synthesis and Functional Materials
Hydroxide hydrates are extensively used as precursors for the bottom-up synthesis of a diverse range of nanoparticles and functional nanomaterials. mdpi.comrsc.org Their utility lies in the ability to control the size, morphology, and crystallinity of the final product by carefully managing reaction parameters like pH, temperature, and precursor concentration. rsc.orgekb.eg Synthesis techniques such as chemical precipitation, hydrothermal/solvothermal methods, and solid-state metathesis often employ hydroxide compounds. mdpi.comrsc.org
For example, gold nanoparticles (AuNPs) have been successfully synthesized using gold(III) hydroxide [Au(OH)₃] as a precursor in aqueous media, which avoids ionic impurities common with other methods. researchgate.net Similarly, zinc oxide (ZnO) nanoparticles with varying particle sizes can be produced using different hydroxide anionic precursors like sodium hydroxide or ammonium (B1175870) hydroxide. ekb.eg Layered double hydroxides (LDHs) and carbonate hydroxide hydrates, such as those involving nickel and cobalt, have been synthesized hydrothermally to create hierarchical nanocomposites for applications like supercapacitor electrodes. mdpi.com The hydroxide precursor can also serve as a template or intermediate; for instance, magnesium hydroxide nanostructures can be synthesized from magnesium oxide or other magnesium salts, and can themselves be precursors for magnesium oxide (MgO) nanomaterials. rsc.org This control at the nanoscale is critical for tailoring the material's properties for specific applications in catalysis, electronics, and biomedicine. samaterials.comrsc.orgresearchgate.net
Table 5: Examples of Hydroxide Hydrates as Nanoparticle Precursors
| Hydroxide Precursor | Synthesis Method | Resulting Nanomaterial | Potential Application |
|---|---|---|---|
| Gold(III) Hydroxide (Au(OH)₃) | Aqueous reduction | Gold Nanoparticles (AuNPs) | Catalytic and biological applications. researchgate.net |
| Zinc Hydroxide (from precursor) | Chemical Precipitation | Zinc Oxide (ZnO) Nanoparticles | Anticancer activity. ekb.eg |
| Nickel-Cobalt Carbonate Hydroxide Hydrate | Hydrothermal Synthesis | Hierarchical Nanocomposite | Supercapacitor electrodes. mdpi.com |
| Magnesium Hydroxide (Mg(OH)₂) | Hydrothermal/Solvothermal | Mg(OH)₂ and MgO Nanoparticles | Flame retardants, functional materials. rsc.org |
| Lithium Hydroxide Hydrate (LiOH·H₂O) | 2-Step Precipitation | Lithium Hydroxide (LiOH) Nanoparticles | Battery materials recycling. kjmm.org |
| Samarium(III) Hydroxide Hydrate | Not specified | Samarium-based catalysts | Catalysis, materials science. samaterials.com |
Designed Functions of Oxide/Hydroxide Nanosheets via Elemental Replacement and Doping
The functionality of oxide and hydroxide nanosheets can be precisely engineered by substituting or "doping" the primary metallic elements within their crystal lattice with other elements. researchgate.netrsc.org This process, sometimes called isomorphous substitution, alters the electronic structure, creates defects, and tunes the surface properties of the nanosheets, thereby endowing them with specific, enhanced capabilities. researchgate.netrsc.orgrsc.org This strategy is a powerful tool for designing materials for targeted applications, particularly in catalysis and energy storage. researchgate.netrsc.org
The design of layered transition metal oxide/hydroxide materials is particularly versatile due to the variety of their main components. researchgate.netrsc.org Elemental replacement can tune their band structure, introduce both holes and electrons, and create impurity levels. researchgate.netrsc.org Heteroatom doping is a widely used approach to physically and chemically tailor the properties of transition metal hydroxides (TMHs), including their lattice and electronic structure, which in turn alters their performance in various redox reactions. rsc.org
In the field of electrocatalysis, doping has been shown to enhance the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. For example, doping cobalt-based LDH nanosheets with Fe³⁺ can tune the coordination of Co²⁺, resulting in improved catalytic activity. mdpi.com Similarly, introducing aluminum (Al) into NiFe-LDH nanosheets alters the surface chemical environment and enhances OER activity. mdpi.com Nitrogen plasma treatment has been used to both exfoliate and dope (B7801613) CoFe-LDHs, creating edge-rich, porous nanosheets with rearranged electrons at the reactive sites, which facilitates the adsorption of OER intermediates and lowers the required energy (overpotential). mdpi.com
For energy storage applications like supercapacitors, doping transition metal hydroxides can significantly boost performance. researchgate.net The introduction of dopants can increase electrical conductivity and create more active sites for electrochemical reactions. researchgate.netmdpi.com For instance, manganese (Mn) doping in Cobalt(II) hydroxide (Co(OH)₂) nanosheets has been shown to increase the specific capacitance to 1915.88 F·g⁻¹ at a current density of 1.0 A·g⁻¹. researchgate.net Similarly, doping Ni-Co hydroxide nanosheets with Cerium(IV) oxide (CeO₂) quantum dots led to a material with a specific capacitance of 1370.7 F/g at 1 A/g. rhhz.net
Table 1: Performance Enhancement of Hydroxide Nanosheets via Doping
| Base Material | Dopant/Modification | Application | Key Performance Metric | Improvement Noted | Source(s) |
|---|---|---|---|---|---|
| Co(OH)₂ Nanosheets | Manganese (Mn) | Supercapacitor | Specific Capacitance: 1915.88 F·g⁻¹ at 1.0 A·g⁻¹ | High specific capacitance and superior cycle performance. researchgate.net | researchgate.net |
| Ni-Co Hydroxide Nanosheets | Cerium(IV) oxide (CeO₂) Quantum Dots | Supercapacitor | Specific Capacitance: 1370.7 F/g at 1 A/g | Extremely high energy density in an assembled asymmetric supercapacitor (108.9 Wh/kg). rhhz.net | rhhz.net |
| CoFe-LDH | Nitrogen (N) Plasma | OER Electrocatalyst | Overpotential: 281 mV at 10 mA cm⁻² | Lower overpotential compared to bulk CoFe-LDH (324 mV). mdpi.com | mdpi.com |
| Ni₃Fe-LDH | Aluminum (Al) | OER Electrocatalyst | Overpotential: 304 mV at 20 mA cm⁻² | Improved activity and fast reaction kinetics. mdpi.com | mdpi.com |
| ZIF-L-derived TMO on Carbon Fiber | Nickel (Ni) | Supercapacitor | Specific Capacitance: 13.3 F/g at 50 mA/g | 66% higher capacitance than undoped samples. mdpi.com | mdpi.com |
Integration into Hybrid and Composite Materials for Enhanced Properties
Hydroxide hydrates, particularly in the form of Layered Double Hydroxides (LDHs), are frequently integrated as fillers or reinforcements into other materials, such as polymers, to create hybrid and composite materials with significantly improved properties. magtech.com.cnmdpi.com These nanocomposites leverage the properties of both the hydroxide and the matrix material, leading to multifunctional materials with potential in flame retardancy, gas barrier applications, and mechanical reinforcement. magtech.com.cnmdpi.comresearchgate.net
The combination of LDHs with polymer matrices can produce films with excellent gas barrier properties, which is useful for food packaging and encapsulating electronic devices. mdpi.com The layered crystalline structure of LDHs creates a tortuous path for gas molecules, increasing the diffusion length and resisting permeation. mdpi.com
One of the most important features of LDHs is their ability to act as halogen-free flame retardants. mdpi.comresearchgate.net Their endothermic decomposition, which releases water vapor and forms mixed metal oxides, helps to cool the polymer and dilute flammable gases during combustion. mdpi.com The addition of LDH nanofillers has been shown to improve the thermal stability and reduce the peak heat release rate of polymers like polypropylene, polyethylene, and polystyrene. researchgate.net For example, hybridizing kenaf fiber and PET yarn in an epoxy matrix with Magnesium hydroxide (Mg(OH)₂) as a fire retardant enhanced the flammability properties of the resulting composite. nih.gov
The mechanical properties of polymers can also be substantially enhanced by incorporating hydroxide-based nanofillers. mdpi.com Graphene oxide (GO), a two-dimensional material with oxygen-containing functional groups, is used as a filler to improve the mechanical strength of parent polymers. tandfonline.commdpi.com The addition of just 1.5 vol.% GO to an epoxy matrix was found to increase the tensile strength from 126 N to 234 N and the Young's modulus from 115 MPa to over 200 MPa. tandfonline.com Similarly, GO has been shown to enhance the compressive and flexural strength of cementitious composites. nih.gov
Table 2: Enhanced Properties of Hydroxide, Hydrate-Based Composite Materials
| Matrix Material | Hydroxide/Hydrate Filler | Property Enhanced | Result | Source(s) |
|---|---|---|---|---|
| Epoxy | Graphene Oxide (GO) | Mechanical Strength | Tensile strength increased from 126 N to 234 N with 1.5 vol.% GO. tandfonline.com | tandfonline.com |
| Epoxy | Graphene Oxide (GO) | Young's Modulus | Increased from 115 MPa to 206 MPa with up to 6 vol.% GO. tandfonline.com | tandfonline.com |
| Epoxy (reinforced with Kenaf Fiber/PET Yarn) | Magnesium hydroxide (Mg(OH)₂) | Flammability | Lowest burning rate of 14.55 mm/min with 35% kenaf fiber. nih.gov | nih.gov |
| Cement | Graphene Oxide (GO) | Compressive Strength | Increase of 22% with 0.06% GO. nih.gov | nih.gov |
| Cement | Graphene Oxide (GO) | Flexural Strength | Increase of 6% with 0.06% GO. nih.gov | nih.gov |
| Polypropylene (PP) | Layered Double Hydroxide (LDH) | Flame Retardancy | Improved thermal stability and decreased peak heat release rate. researchgate.net | researchgate.net |
Host-Guest Chemistry and Supramolecular Assembly in Hydrate Systems
Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule or framework encloses a "guest" molecule or ion, held together by non-covalent forces. wikipedia.org Layered hydroxide hydrates, especially LDHs, are exceptional host materials due to their positively charged brucite-like layers and an interlayer region that can accommodate a wide variety of negatively charged "guest" anions. researchgate.netcapes.gov.brrsc.org This process of inserting guest species into the interlayer space is known as intercalation. rsc.orgscribd.com
The ability to exchange the anions in the interlayer makes LDHs a unique class of layered solids. researchgate.netbuct.edu.cn This host-guest capability allows for the creation of sophisticated supramolecular assemblies and functional hybrid materials. mdpi.comresearchgate.net The range of guest species that can be intercalated is extensive, including simple inorganic anions, organic molecules like dicarboxylates and sulfonates, polymers, and even large, biologically active molecules. capes.gov.brrsc.orgscilit.com
The intercalation process is driven by the need to balance the positive charge of the hydroxide layers. rsc.org The size and geometry of the guest anion, as well as the charge density of the host layer, determine the resulting interlayer spacing. rsc.org For example, when dicarboxylate ions of varying chain lengths are intercalated into a ZnAl₄(OH)₁₂₂·yH₂O LDH, the interlayer spacing does not vary linearly with chain length; instead, the guest molecules arrange themselves with their ends pointing toward the metal atoms in the layers. scilit.com In-situ diffraction experiments have shown that these intercalation reactions can be very rapid, sometimes completing within minutes. scilit.com
This host-guest relationship is central to many applications. capes.gov.brbuct.edu.cn By intercalating drug molecules, LDHs can be used as carriers for controlled release, protecting the drug and releasing it under specific conditions, such as a change in pH. scribd.com The confinement of guest species within the LDH host can also lead to materials with novel photofunctional or catalytic properties. buct.edu.cn The self-assembly of these host-guest systems can lead to well-ordered, complex chiral superstructures, which have potential applications in creating materials with advanced optical properties like circularly polarized luminescence. chinesechemsoc.org
Corrosion Science and Materials Protection through Hydroxide Hydrate Formation
The formation of hydroxide and hydroxide hydrate layers on metal surfaces is a critical phenomenon in the science of corrosion and material protection. These layers can have a dual role: they can either form a stable, passive film that protects the underlying metal from corrosive attack, or they can be part of a process that accelerates degradation. icm.edu.plmoltensalt.org
In many environments, a thin, dense, and strongly adherent layer of metal hydroxide or oxide-hydroxide forms on a metal's surface, a process known as passivation. This film acts as a barrier, separating the metal from the corrosive environment and significantly slowing down the rate of corrosion. nanografi.com For instance, lithium hydroxide is used to alkalize reactor coolant in pressurized water reactors, promoting the formation of a protective film and controlling corrosion. nanografi.com Nickel is known to be one of the most corrosion-resistant metals in fused sodium hydroxide, which is attributed to the formation of a stable oxide/hydroxide layer. moltensalt.org
Conversely, the formation of certain types of hydrates can initiate or accelerate corrosion. icm.edu.pl In the oil and gas industry, the formation of gas hydrates in pipelines is a major concern. icm.edu.placs.org These ice-like solids, formed from water and natural gas components under high pressure and low temperature, can cause blockages. acs.org Furthermore, the chemical interaction between the hydrate components (which can include acidic gases like CO₂ and H₂S) and the pipeline material can initiate internal corrosion by disrupting protective films on the steel surface. icm.edu.pl The presence of gas hydrates has been observed to increase the rate of both general and localized corrosion on pipeline steels. icm.edu.pl Research is ongoing to develop dual-function molecules that can act as both kinetic hydrate inhibitors and corrosion inhibitors to manage these simultaneous challenges in subsea flowlines. acs.org The deterioration of some protective coatings has been attributed to the formation of corrosion products like magnesium hydroxide. researchgate.net
Future Directions and Interdisciplinary Perspectives in Hydroxide, Hydrate Research
Bridging Gas-Phase and Condensed-Phase Understanding of Hydroxide (B78521) Hydration Dynamics
Understanding the hydration dynamics of the hydroxide ion is fundamental to comprehending its unique behavior in aqueous solutions, particularly its anomalously high mobility. Early experiments and theoretical studies have debated the precise number of water molecules in the primary hydration shell of hydroxide. While some experimental infrared spectroscopy data suggested three water molecules, most theoretical studies indicated four pnnl.gov. Recent combined studies utilizing high-resolution cryogenic experimental photoelectron spectroscopy and high-level quantum chemical computations have provided direct evidence for the presence of a fourth water molecule in hydroxide's primary hydration shell in the gas phase pnnl.govnih.gov. This four-coordinated binding motif is also consistent with structural motifs suggested by neutron diffraction data and molecular simulations of aqueous hydroxide solutions pnnl.gov.
The transition from isolated gas-phase clusters to the complex hydrogen-bonding networks of the condensed phase remains a significant challenge. In aqueous solutions, the hydroxide ion's transport mechanism, differing significantly from the "proton hole" picture, involves a delicate interplay between various hydration complexes and is strongly influenced by nuclear quantum effects researchgate.net. Studies using femtosecond pump-probe and 2D infrared experiments have investigated the O-H stretching vibration of hydroxide in solution, revealing a fast feature attributed to Zundel-like H₃O₂⁻ states where a proton is significantly shared between a water molecule and the hydroxide ion pnas.org. This shared proton state persists for a few vibrational periods before localizing on a hydroxide pnas.org.
Further research aims to connect these detailed molecular-level insights from gas-phase and dilute solution studies to the behavior of hydroxide in concentrated solutions and at interfaces. For instance, the predominant proton transfer mechanism in aqueous NaOH solutions changes with increasing concentration, shifting from "acceptor-driven" (governed by presolvation of OH⁻) to "donor-driven" (governed by presolvation of H₂O), and then back to acceptor-driven near the solubility limit acs.org. This concentration-dependent behavior highlights the complexity of hydrogen bond dynamics and the influence of counterions acs.org.
Table 1: Key Characteristics of Hydroxide Hydration in Different Phases
| Feature | Gas-Phase Clusters (OH⁻(H₂O)n) | Dilute Aqueous Solution (OH⁻) | Concentrated Aqueous Solution (OH⁻) |
| Primary Hydration Shell | Primarily four-coordinated binding motif pnnl.govnih.gov | Four water molecules in immediate vicinity, fifth weakly bound nih.gov | Varies, influenced by counterions and water availability acs.orgrsc.org |
| Proton Transfer Mechanism | Not directly applicable (isolated clusters) | Structural diffusion, involves Zundel-like H₃O₂⁻ states researchgate.netpnas.org | Concentration-dependent, shifts from acceptor-driven to donor-driven acs.org |
| Experimental Techniques | Photoelectron Spectroscopy, Vibrational Predissociation Spectroscopy nih.govtandfonline.commdpi.com | Femtosecond Pump-Probe, 2D IR Spectroscopy pnas.org | Electrical Conductivity Measurements rsc.org |
| Theoretical Approaches | Quantum Chemical Computations (DFT, MP2) nih.govtandfonline.com | First-principles Computer Simulations (AIMD) researchgate.netacs.org | Molecular Dynamics Simulations (Reactive Potentials) acs.org |
Advancements in Multiscale Modeling and Simulation for Complex Hydroxide Hydrate (B1144303) Systems
Multiscale modeling and simulation are becoming indispensable tools for understanding complex hydroxide hydrate systems, bridging vast differences in spatial and temporal scales, from atomic-level interactions to macroscopic material properties acs.orgbegellhouse.com. The behavior of hydroxide ions, particularly their transport, involves bond-breaking and bond-forming events that necessitate quantum chemical methods for accurate description arxiv.org. However, direct ab initio molecular dynamics (AIMD) simulations are often limited to picosecond timescales due to high computational cost arxiv.orgnih.gov.
Significant advancements are being made to overcome these limitations. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are widely used to describe chemical reactivity in large systems, allowing for higher accuracy in describing adsorption and reactivity energetics by treating a small, reactive region quantum mechanically while the rest of the system is handled by classical force fields nih.govrsc.org. Recent developments include QM/MM/Continuum methods that combine aspects of both QM/MM and QM/Continuum techniques to upscale systems acs.org.
New multiscale simulation approaches are emerging that combine AIMD with force field ensemble averaging and lattice Monte Carlo techniques to achieve near ab initio accuracy while extending simulation capabilities to millisecond diffusion timescales arxiv.org. These methods capture femtosecond-scale dielectric relaxation dynamics of the aqueous hydrogen bonding network, providing valuable insights into hydroxide transport in functional materials like anion-exchange membranes arxiv.orgmdpi.com. Machine-learning-based interatomic force fields are also being developed, capable of simulating hydroxide ion mobility on timescales comparable to classical MD simulations while retaining near ab initio accuracy arxiv.org.
Molecular dynamics simulations are also crucial for investigating interfacial phenomena involving hydroxide, such as its propensity at air-water and oil-water interfaces, which impacts interfacial properties and chemical reactions arxiv.orgnih.govaip.org. These simulations help elucidate how water molecules orient and interact with hydroxide ions at these boundaries arxiv.orgpnnl.gov.
Exploration of Novel Synthetic Routes and Precision Morphological Engineering
The development of novel synthetic routes that enable precision morphological engineering of hydroxide and hydrate materials is a critical area of research. Controlling the size, shape, and structure of these materials at the nanoscale is paramount, as their physical and chemical characteristics significantly influence their functionality and performance sci-hub.sejst.go.jp.
Hydrothermal synthesis is a widely utilized method, offering superior control over properties such as high purity, phase stability, tailorable particle size, narrow size distribution, and controllable morphologies sci-hub.se. By varying reaction conditions such as temperature, pH, solvent composition, and the use of additives (e.g., capping agents, surfactants), researchers can precisely engineer the morphology of metal hydroxides. For example, studies have shown that the morphology of zinc oxide (ZnO) can be controlled via hydrothermal preparation by optimizing temperature and pH, leading to structures ranging from hexagonal rods to flower-like and flake-like roses mdpi.com. Similarly, nanosized magnesium hydroxide (Mg(OH)₂) with rod-, tube-, needle-, or lamella-like morphologies can be synthesized by carefully selecting magnesium precursors and solvents acs.orgrsc.org.
Co-precipitation from solution is another common method for synthesizing layered double hydroxides (LDHs), where mixing metal salt solutions with a basic solution leads to hydroxide nucleation and subsequent crystal growth. Parameters like mixing sequences, heating methods, and the use of urea (B33335) or hexamethylenetetramine for controlled hydroxide supply can influence the final morphology and composition rsc.orgmdpi.com. Mechanochemical reactions, involving the grinding of hydrated metal salts, are also emerging as alternative routes for LDH synthesis, offering pathways to incorporate challenging elements like Sn⁴⁺ into hydroxide layers rsc.orgmdpi.com.
The ability to control the morphology extends to various metal hydroxides, including europium hydroxide (Eu(OH)₃), where precursor pH, reaction time, and temperature dramatically affect the morphology and size of the resulting nanostructures, yielding short hexagonal prisms, long hexagonal prisms, coiling rods, and nanobunches rsc.org. This precision morphological engineering is vital for optimizing material performance in diverse applications.
Table 2: Synthetic Methods and Morphological Control for Hydroxide Hydrates
| Synthetic Method | Key Parameters for Control | Examples of Controlled Morphologies | Reference |
| Hydrothermal | Temperature, pH, solvent, additives (capping agents) | ZnO (rods, flowers, flakes), Mg(OH)₂ (rods, tubes, needles, lamellae), Eu(OH)₃ (prisms, rods, nanobunches) | mdpi.comacs.orgrsc.org |
| Co-precipitation | Metal salt concentration, basic solution addition, mixing sequence, aging | Layered Double Hydroxides (LDHs) with designed morphology, composition rsc.orgmdpi.com | rsc.orgmdpi.com |
| Mechanochemical | Grinding conditions, hydrated metal salts, water addition | Layered Double Hydroxides (LDHs) with specific elemental incorporation rsc.org | rsc.org |
Expanding Applications in Sustainable Technologies and Emerging Materials Science
Hydroxide and hydrate materials are increasingly recognized for their potential in sustainable technologies and emerging materials science, driven by their unique properties and tunable characteristics.
One significant area is carbon dioxide (CO₂) capture and conversion . Hydroxide-based systems, particularly aqueous solutions of metal hydroxides like calcium hydroxide and sodium hydroxide, are effective chemical absorbents for CO₂, forming carbonates mdpi.com. Layered double hydroxides (LDHs) are also promising adsorbents for CO₂ capture due to their tunable interlayer chemistry, high surface area, and excellent adsorption capabilities, particularly for post-combustion flue gases mdpi.comresearchgate.net. Recent advancements include hydroxide-based systems for direct air capture (DAC) and subsequent conversion to methanol, demonstrating high capture efficiency and stability acs.orgacs.org. Integrating carbonate/hydroxide separation steps can further enhance electrochemical CO₂ release efficiency acs.org.
In energy storage , hydrated nickel hydroxides are crucial components in nickel-based batteries (e.g., NiCd, NiMH) and are being explored for supercapacitors due to their electrochemical activity royalsocietypublishing.orgeuropean-mrs.com. Layered double hydroxides and their derivatives are also focal points for electrochemical energy storage and conversion systems, including batteries, supercapacitors, and fuel cells, owing to their high surface area, evenly distributed active sites, and tunable compositions researchgate.net.
Hydroxide materials also find applications in environmental remediation , such as pH control of wastewaters and the removal of agrochemicals acs.orgresearchgate.net. Layered double hydroxides, for instance, are being investigated as sustainable materials for agriculture, acting as nutrient storage, nanofertilizers with sustained-release properties, and adsorbents for toxic residues acs.org.
Beyond these, the precise morphological control and compositional tunability of hydroxide hydrates open doors for their use in catalysis , photocatalysis , and electrochromic devices acs.orgroyalsocietypublishing.orgeuropean-mrs.com. The ability to synthesize these materials with specific nanostructures, such as high surface area magnesium oxide derived from Mg(OH)₂, suggests their potential in catalytic applications acs.org.
The interdisciplinary nature of hydroxide and hydrate research, combining fundamental chemistry, advanced computational methods, and sophisticated materials synthesis, promises continued innovation across various sustainable and emerging technologies.
Q & A
Q. How is the formula of a hydroxide hydrate determined experimentally?
To determine the formula (e.g., ), researchers follow these steps:
- Mass Measurement : Heat the hydrate to remove water, then measure the mass loss .
- Mole Ratio Calculation :
- Calculate moles of anhydrous compound (): .
- Calculate moles of water lost: .
- Determine .
Q. What methodologies are used to calculate the percentage of water in a hydrate?
- Gravimetric Analysis :
Measure initial mass of hydrate.
Heat to constant mass to obtain anhydrous residue.
.
- Example : A hydrate with 90.7 g and 9.30 g has .
- Error Sources : Incomplete dehydration or hygroscopic residues may skew results .
Advanced Research Questions
Q. How does hydrate morphology (e.g., patchy vs. homogeneous distribution) influence physical properties in sediment studies?
- Key Findings :
- Patchy Hydrate Saturation : Creates heterogeneous stiffness and conductivity profiles. Electrical conductivity increases with smaller hydrate-saturated patches due to interconnected pathways .
- Modeling : Numerical simulations align with experimental data, showing transition from series (low saturation) to parallel (high saturation) stiffness bounds .
- Methodological Implications :
- Use seismic-acoustic data to map hydrate distribution in sediments .
- Conduct lab experiments under controlled effective stress to mimic natural conditions .
Q. How can researchers resolve contradictions in hydrate composition data across studies?
- Multi-Method Validation :
- Combine XRD (crystallinity), nuclear magnetic resonance (NMR, local structure), and TGA (water content) .
- Case Study : Discrepancies in compositions (e.g., 13.3% ) may arise from differing synthesis conditions. Replicate experiments under standardized humidity and temperature .
- Data Sharing : Collaborate to expand limited datasets, as highlighted by the DOE’s call for improved hydrate composition databases .
Q. What challenges arise in preserving hydrate sample integrity during extraction and analysis?
- Issues : Natural hydrates decompose upon exposure to ambient pressure/temperature, altering composition .
- Solutions :
- Pressure-Core Samplers : Maintain in situ conditions during extraction (e.g., JPC coring tools) .
- Real-Time Monitoring : Use Raman spectroscopy or electrical resistivity to track decomposition during lab analysis .
Q. Can computational models predict hydrate formation tendencies in organic-inorganic systems?
- Approaches :
- Crystal Engineering : Analyze hydrogen-bonding networks and host-guest compatibility (e.g., clathrate hydrates) .
- Machine Learning : Train models on datasets linking molecular descriptors (polarity, size) to hydrate stability .
Q. How do decomposition products of hydroxide hydrates (e.g., ) affect material applications?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
